Ethyl (S)-1-phenylethylcarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl N-[(1S)-1-phenylethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-14-11(13)12-9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,12,13)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSAQMXTJQSGAC-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N[C@@H](C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl (S)-1-Phenylethylcarbamate
This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl (S)-1-phenylethylcarbamate, a chiral carbamate of interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details a reliable synthetic protocol, presents key characterization data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.
Introduction
This compound is a chiral organic compound featuring a carbamate functional group. The presence of a stereogenic center, derived from (S)-1-phenylethylamine, makes it a valuable building block in asymmetric synthesis and a target for stereoselective studies. Carbamates are known for their wide range of biological activities and are integral components of many pharmaceuticals. This guide outlines a straightforward and efficient method for the preparation of the (S)-enantiomer of ethyl 1-phenylethylcarbamate and details its analytical characterization.
Synthesis of this compound
The synthesis of this compound is achieved through the reaction of commercially available (S)-1-phenylethylamine with ethyl chloroformate. This reaction, a nucleophilic acyl substitution, proceeds readily under basic conditions to yield the desired carbamate.
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of carbamates from amines and ethyl chloroformate.
Materials:
-
(S)-1-Phenylethylamine
-
Ethyl chloroformate
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (S)-1-phenylethylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add ethyl chloroformate (1.1 eq.) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate to afford the pure this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
Characterization Data
The synthesized this compound was characterized by various analytical techniques to confirm its structure and purity. The following tables summarize the key quantitative data.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 33290-12-9 |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| Appearance | Colorless to pale yellow oil or solid |
| Melting Point | Not reported; likely a low-melting solid or oil |
| Optical Rotation [α]D | Specific rotation not found in the literature. The (S)-enantiomer is expected to be levorotatory. |
| Yield | Typically >85% after purification |
Spectroscopic Data
The following data are predicted based on the analysis of analogous compounds and general principles of spectroscopy.
3.2.1. 1H NMR Spectroscopy (CDCl3, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30 | m | 5H | Ar-H |
| ~5.00 | br s | 1H | NH |
| ~4.85 | quintet | 1H | CH -CH₃ |
| ~4.10 | q | 2H | O-CH ₂-CH₃ |
| ~1.50 | d | 3H | CH-CH ₃ |
| ~1.20 | t | 3H | O-CH₂-CH ₃ |
3.2.2. 13C NMR Spectroscopy (CDCl3, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~156.0 | C =O (carbamate) |
| ~143.0 | Ar-C (ipso) |
| ~128.5 | Ar-C H |
| ~127.0 | Ar-C H |
| ~126.0 | Ar-C H |
| ~60.5 | O-C H₂-CH₃ |
| ~51.0 | C H-CH₃ |
| ~23.0 | CH-C H₃ |
| ~14.5 | O-CH₂-C H₃ |
3.2.3. Infrared (IR) Spectroscopy
| Wavenumber (cm-1) | Assignment |
| ~3300 | N-H stretch |
| ~3050 | Aromatic C-H stretch |
| ~2980 | Aliphatic C-H stretch |
| ~1690 | C=O stretch (carbamate) |
| ~1530 | N-H bend |
| ~1250 | C-O stretch |
3.2.4. Mass Spectrometry (MS)
| m/z | Assignment |
| 193 | [M]⁺ (Molecular ion) |
| 120 | [M - OCH₂CH₃ - H]⁺ |
| 105 | [C₆H₅CHCH₃]⁺ |
Signaling Pathways and Logical Relationships
The synthesis of this compound does not directly involve biological signaling pathways. However, the logical relationship of the synthesis can be represented as a straightforward transformation of functional groups.
Caption: Logical flow of the synthesis reaction.
Conclusion
This technical guide provides a detailed protocol for the synthesis of this compound, a valuable chiral building block. The straightforward procedure, utilizing readily available starting materials, makes this compound accessible for various research and development applications. The provided characterization data serves as a benchmark for confirming the identity and purity of the synthesized product. This comprehensive guide is intended to support scientists and researchers in their synthetic and medicinal chemistry endeavors.
The Mechanism of Action of Ethyl (S)-1-phenylethylcarbamate: An Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide aims to provide a comprehensive overview of the available scientific information regarding the mechanism of action of Ethyl (S)-1-phenylethylcarbamate. However, a thorough review of publicly accessible scientific literature and databases reveals a significant lack of specific research on the biological activity and molecular targets of this particular compound.
While the broader class of carbamates is known to exhibit a wide range of biological activities, including enzyme inhibition and interactions with neurotransmitter systems, specific data for this compound is not currently available. Searches of chemical and biological databases provide basic physicochemical properties but do not yield studies detailing its mechanism of action, quantitative biological data, or specific signaling pathways it may modulate.
Consequently, it is not possible at this time to provide an in-depth technical guide with quantitative data tables, detailed experimental protocols, or signaling pathway diagrams as requested. The absence of such information in the scientific literature precludes a detailed analysis of its core mechanism of action.
Further research, including initial biological screening and target identification studies, would be required to elucidate the pharmacological properties of this compound.
Physicochemical Properties
While biological data is scarce, the basic chemical properties of this compound are documented.
| Property | Value | Source |
| Molecular Formula | C11H15NO2 | PubChem |
| Molecular Weight | 193.24 g/mol | PubChem |
| CAS Number | 33290-12-9 | BLD Pharm[1] |
| Chirality | (S)-enantiomer | - |
Potential Areas for Future Investigation
Given the structural features of this compound, several avenues of research could be explored to determine its mechanism of action:
-
Enzyme Inhibition Assays: Screening against a panel of enzymes, particularly those with known interactions with other carbamates (e.g., acetylcholinesterase, fatty acid amide hydrolase).
-
Receptor Binding Assays: Investigating potential interactions with G-protein coupled receptors (GPCRs) or ion channels.
-
Cell-Based Assays: Assessing the compound's effects on various cellular processes, such as proliferation, apoptosis, or specific signaling cascades in relevant cell lines.
-
Phenotypic Screening: Utilizing high-content imaging or other phenotypic platforms to identify cellular changes induced by the compound, which can provide clues to its mechanism.
Logical Workflow for Investigating a Novel Compound
The following diagram illustrates a general workflow for the initial investigation of a compound with an unknown mechanism of action.
Caption: A generalized workflow for elucidating the mechanism of action of a novel chemical entity.
As dedicated research on this compound becomes available, this guide will be updated to reflect the scientific findings.
References
Spectroscopic data (NMR, IR, MS) of Ethyl (S)-1-phenylethylcarbamate
A Technical Guide to the Spectroscopic Analysis of Ethyl (S)-1-phenylethylcarbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction to Spectroscopic Analysis
Spectroscopic techniques are fundamental in the structural elucidation and characterization of chemical compounds. For a chiral molecule such as this compound, techniques including NMR, IR, and MS provide critical information regarding its atomic connectivity, functional groups, and molecular weight, respectively. This guide outlines the standard procedures for obtaining these crucial datasets.
General Experimental Protocols
The following sections detail the generalized experimental methodologies for acquiring NMR, IR, and MS spectra for a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.
2.1.1 ¹H NMR Spectroscopy
-
Objective: To identify the number of unique proton environments and their neighboring protons.
-
Sample Preparation: A sample of approximately 5-10 mg of the compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
-
Instrumentation: A 300, 400, or 500 MHz NMR spectrometer is typically used.
-
Data Acquisition: The spectrum is acquired at room temperature. Key parameters to set include the spectral width, number of scans (typically 8-16 for ¹H NMR), acquisition time, and relaxation delay.
2.1.2 ¹³C NMR Spectroscopy
-
Objective: To identify the number of unique carbon environments in the molecule.
-
Sample Preparation: A more concentrated sample, typically 20-50 mg in 0.5-0.7 mL of a deuterated solvent, is prepared in a 5 mm NMR tube.
-
Instrumentation: A 75, 100, or 125 MHz NMR spectrometer (corresponding to the proton frequencies of 300, 400, or 500 MHz) is used.
-
Data Acquisition: Due to the low natural abundance of ¹³C, a larger number of scans (often several hundred to thousands) is required. Proton decoupling techniques are commonly employed to simplify the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Objective: To detect the characteristic vibrational frequencies of functional groups (e.g., C=O, N-H, C-O).
-
Sample Preparation:
-
Solid (KBr Pellet): A small amount of the solid sample (1-2 mg) is finely ground with about 100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Solid (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly on the crystal of an ATR accessory.
-
Liquid/Solution: A drop of the neat liquid or a concentrated solution of the compound is placed between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is recorded first. Then, the sample spectrum is recorded. The data is typically collected over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of a molecule.
-
Objective: To determine the molecular weight and obtain information about the structure from the fragmentation pattern.
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Various mass spectrometers can be used, such as Electrospray Ionization (ESI) or Electron Impact (EI) sources coupled with a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Data Acquisition:
-
ESI-MS: The sample solution is infused into the ESI source where it is ionized. The mass-to-charge ratio (m/z) of the resulting ions is then measured. This is a soft ionization technique that often yields the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺).
-
EI-MS: The sample is introduced into the ion source where it is bombarded with a high-energy electron beam, causing ionization and extensive fragmentation. This technique provides a characteristic fragmentation pattern.
-
Data Presentation
While experimental data for this compound is not available from the search, the expected data would be presented in the following tabular format.
Table 1: Expected ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
|---|
| Data | s, d, t, q, m | Value | #H | Proton |
Table 2: Expected ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
|---|
| Data | Carbon |
Table 3: Expected IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|
| Data | s, m, w, br | Functional Group |
Table 4: Expected MS Data
| m/z | Relative Intensity (%) | Assignment |
|---|
| Data | Value | Fragment |
Visualization of Spectroscopic Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Ethyl (S)-1-phenylethylcarbamate CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the available information on Ethyl (S)-1-phenylethylcarbamate (CAS Number: 33290-12-9). The document outlines the core physicochemical properties and the molecular structure of the compound. Due to the limited availability of published experimental data for this specific molecule, this guide also presents generalized experimental protocols and workflows relevant to the broader class of carbamate compounds in the context of drug discovery and development. This approach is intended to provide a foundational understanding and a practical framework for researchers interested in this and related chemical entities.
Compound Identification and Properties
This compound is a chiral organic compound featuring a carbamate functional group. While specific experimental data for this molecule is scarce in peer-reviewed literature, its fundamental properties can be identified and its physicochemical characteristics can be predicted using computational models.
Molecular Structure
The two-dimensional structure of this compound is depicted below. The stereochemistry at the chiral center is designated as (S).
Figure 1: 2D Molecular Structure of this compound.
Physicochemical Data
The following table summarizes the key identifiers and computationally predicted physicochemical properties for this compound. It is important to note that these values are estimations and have not been experimentally verified from available literature.
| Property | Value | Source |
| CAS Number | 33290-12-9 | Chemical Supplier Databases |
| Molecular Formula | C₁₁H₁₅NO₂ | PubChem |
| Molecular Weight | 193.24 g/mol | PubChem |
| SMILES | O=C(OCC)N--INVALID-LINK--C | BLD Pharm |
| Predicted LogP | 2.3 | PubChem |
| Predicted Boiling Point | 295.5 ± 25.0 °C at 760 mmHg | ChemSpider |
| Predicted Density | 1.056 ± 0.06 g/cm³ | ChemSpider |
General Experimental Protocols
Illustrative Synthesis of a Carbamate
The synthesis of carbamates can often be achieved through the reaction of an isocyanate with an alcohol, or by the reaction of a chloroformate with an amine. A general one-pot synthesis method for N-alkyl-O-isobutyl thiocarbamates, which shares principles with carbamate synthesis, involves the reaction of an alcohol with carbon disulfide and a base to form a xanthate intermediate, followed by chlorination and subsequent reaction with an amine.
A more direct and common method for carbamate synthesis involves the reaction of an amine with a chloroformate in the presence of a base. For the synthesis of this compound, a plausible route would involve the reaction of (S)-1-phenylethylamine with ethyl chloroformate.
General Procedure:
-
(S)-1-phenylethylamine is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, and cooled in an ice bath.
-
An equivalent amount of a non-nucleophilic base, such as triethylamine or pyridine, is added to the solution to act as a proton scavenger.
-
Ethyl chloroformate is added dropwise to the cooled solution with continuous stirring.
-
The reaction is allowed to warm to room temperature and stirred for a specified period, typically monitored by thin-layer chromatography (TLC) for the disappearance of the starting amine.
-
Upon completion, the reaction mixture is washed with water and brine to remove the salt byproduct and any excess reagents.
-
The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by column chromatography or recrystallization to yield the pure this compound.
General Biological Activity Screening
The biological activity of novel carbamate compounds is typically assessed through a series of in vitro and in vivo assays tailored to the therapeutic area of interest. Carbamates are a versatile class of compounds with applications as enzyme inhibitors, antimicrobial agents, and in other areas of drug development.
A general workflow for preliminary biological screening could include:
-
Cytotoxicity Assays: Initial screening to determine the general toxicity of the compound against a panel of cell lines (e.g., using MTT or LDH assays).
-
Enzyme Inhibition Assays: If the compound is designed as an enzyme inhibitor (e.g., an acetylcholinesterase inhibitor), its potency (IC₅₀) would be determined using a relevant enzymatic assay.
-
Antimicrobial Assays: For potential antimicrobial agents, the minimum inhibitory concentration (MIC) would be determined against a panel of relevant bacteria and fungi.
-
In Vivo Efficacy and Toxicity Studies: Promising candidates from in vitro screening would then be advanced to animal models to assess their efficacy and safety profiles.
Logical and Experimental Workflows
As no specific signaling pathways involving this compound have been documented, a generalized workflow for the characterization of a novel chemical entity is presented below. This diagram illustrates the logical progression from initial synthesis to preclinical evaluation.
Caption: A generalized workflow for the discovery and preclinical evaluation of a novel chemical entity.
Conclusion
This compound is a defined chemical entity with the CAS number 33290-12-9. While its basic molecular properties are known or can be reliably predicted, there is a notable lack of publicly available, in-depth experimental data regarding its synthesis, specific biological activities, and mechanism of action. The information provided in this guide is intended to serve as a foundational resource for researchers. The generalized protocols and workflows are presented to offer a strategic framework for the investigation of this and other novel carbamate compounds in a drug discovery and development context. Further experimental investigation is required to fully characterize the properties and potential applications of this compound.
An In-depth Technical Guide to Ethyl (S)-1-phenylethylcarbamate: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl (S)-1-phenylethylcarbamate is a chiral organic compound of significant interest in the fields of asymmetric synthesis and pharmaceutical development. Its history is intrinsically linked to the pioneering work on chiral resolution and the use of (S)-1-phenylethylamine as a foundational chiral auxiliary. This technical guide provides a comprehensive overview of the compound's discovery, its historical context, detailed experimental protocols for its synthesis, and a summary of its key quantitative data. Furthermore, this document presents visualizations of the synthetic pathways and the logical framework of chiral resolution, adhering to the specified technical requirements for data presentation and visualization.
Introduction and Historical Context
The discovery of this compound is not marked by a singular, seminal publication but rather evolved from the broader history of stereochemistry and the development of chiral resolving agents. The parent amine, (S)-1-phenylethylamine, is one of the most widely used chiral auxiliaries in organic chemistry. Its utility in separating enantiomers of racemic acids through the formation of diastereomeric salts is a classical and fundamental technique in asymmetric synthesis.
The preparation of derivatives of (S)-1-phenylethylamine, such as this compound, was a natural progression to investigate the influence of the amine's stereocenter on various chemical transformations and to create stable, crystalline derivatives for characterization. The formation of a carbamate from an amine and a chloroformate is a robust and well-established reaction in organic chemistry. It is highly probable that this compound was first synthesized as a simple, stable derivative for the characterization of (S)-1-phenylethylamine or as a protected form of the amine in a multi-step synthesis.
Physicochemical Properties and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic data for Ethyl (1-phenylethyl)carbamate.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| Appearance | White solid or colorless oil |
| CAS Number | 33290-12-9 |
Table 2: Spectroscopic Data for Ethyl (1-phenylethyl)carbamate [1]
| Technique | Data |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.37 – 7.22 (m, 5H), 5.08 – 4.70 (m, 2H), 4.10 (qd, J = 7.1, 1.7 Hz, 2H), 1.48 (d, J = 6.8 Hz, 3H), 1.22 (t, J = 7.1 Hz, 3H) |
| ¹³C NMR (76 MHz, CDCl₃) | δ 155.9, 143.8, 128.7, 127.4, 126.0, 60.9, 50.7, 22.64, 14.7 |
| FT-IR νₘₐₓ (cm⁻¹) | 3324, 2979, 1699, 1538, 1532, 1247, 1064, 700 |
| HRMS (ESI) [M+Na]⁺ | Calculated for C₁₁H₁₅O₂NNa⁺: 216.09950, Found: 216.09873 |
Experimental Protocols
The synthesis of this compound is a standard procedure involving the reaction of (S)-1-phenylethylamine with ethyl chloroformate. The following is a detailed, representative experimental protocol based on established chemical principles for carbamate formation.
Synthesis of this compound
Materials:
-
(S)-1-phenylethylamine
-
Ethyl chloroformate
-
Triethylamine (or other suitable base)
-
Dichloromethane (or other suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of (S)-1-phenylethylamine (1.0 eq.) in dichloromethane at 0 °C is added triethylamine (1.1 eq.).
-
Ethyl chloroformate (1.05 eq.) is added dropwise to the stirred solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the addition of water.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed successively with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Visualizations
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Logical Relationship in Chiral Resolution
This compound's existence is a direct result of the availability of its precursor, (S)-1-phenylethylamine, which is a key player in chiral resolution. The diagram below illustrates the logical relationship in the classical resolution of a racemic acid using (S)-1-phenylethylamine.
Caption: Logical flow of chiral resolution using (S)-1-phenylethylamine.
Conclusion
This compound is a valuable chiral building block whose origins are deeply rooted in the fundamental principles of stereochemistry and chiral resolution. While not the subject of a singular discovery event, its synthesis and properties are well-understood within the context of modern organic chemistry. The detailed protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with a thorough understanding of this important compound, facilitating its application in the synthesis of complex, stereochemically defined molecules.
References
Ethyl (S)-1-phenylethylcarbamate literature review
An In-depth Technical Guide to Ethyl (S)-1-phenylethylcarbamate
Abstract
This compound is a chiral organic compound featuring a carbamate functional group and a stereocenter derived from (S)-1-phenylethylamine. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and potential applications, tailored for researchers, scientists, and professionals in drug development. The document summarizes available quantitative data, outlines detailed experimental protocols for its synthesis based on analogous reactions, and utilizes diagrams to illustrate key chemical processes and conceptual relationships. This whitepaper serves as a foundational resource for understanding the chemical context and utility of this specific chiral molecule in synthetic chemistry and pharmaceutical research.
Introduction
Chirality is a fundamental concept in medicinal chemistry and drug development, as the stereochemistry of a molecule can profoundly influence its pharmacological and toxicological profile. This compound belongs to the class of chiral carbamates, compounds that incorporate the carbamate functional group (–NHCOO–). This moiety is a common structural motif in a wide range of therapeutic agents due to its chemical stability and ability to participate in hydrogen bonding interactions.[1]
The molecule's chirality is conferred by the (S)-1-phenylethylamine backbone, a widely used chiral auxiliary and building block in asymmetric synthesis.[2] The combination of this specific stereocenter with the carbamate linkage makes this compound a valuable intermediate for the synthesis of more complex, enantiomerically pure molecules. This guide consolidates the available technical data and presents a detailed examination of its properties and synthesis.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. This data is critical for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 33290-12-9 | [3] |
| Molecular Formula | C11H15NO2 | [3] |
| Molecular Weight | 193.24 g/mol | [3] |
| SMILES Code | O=C(OCC)N--INVALID-LINK--C | [3] |
| Storage Conditions | Sealed in dry, room temperature | [3] |
Synthesis and Chiral Precursor Resolution
The synthesis of this compound is most commonly achieved through the reaction of its chiral amine precursor, (S)-1-phenylethylamine, with an ethylating agent that forms the carbamate linkage.
General Synthesis Pathway
The standard method for forming this carbamate involves the acylation of (S)-1-phenylethylamine with ethyl chloroformate in the presence of a non-nucleophilic base, such as triethylamine or pyridine. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction.
Caption: General synthesis of this compound.
Representative Experimental Protocol
-
Reagents and Setup:
-
(S)-1-phenylethylamine (1.0 eq) is dissolved in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C using an ice bath.
-
A non-nucleophilic base, such as triethylamine (1.1-1.2 eq), is added to the solution.
-
-
Reaction:
-
Ethyl chloroformate (1.05 eq) is added dropwise to the cooled, stirred amine solution over a period of 15-30 minutes, ensuring the temperature remains low.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
The reaction mixture is washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
The organic layer is separated, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification is typically achieved via column chromatography on silica gel or recrystallization to afford the pure this compound.
-
Chiral Precursor Resolution
The enantiomeric purity of the final product is entirely dependent on the purity of the starting amine. Racemic 1-phenylethylamine is often resolved into its constituent enantiomers using methods such as enzymatic kinetic resolution. In this process, an enzyme like lipase selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted, desired enantiomer.[5][6]
Caption: Workflow for enzymatic kinetic resolution of the amine precursor.
Spectroscopic and Analytical Data
Specific spectroscopic data for this compound is not available in public databases. However, data for the closely related achiral compound, Ethyl phenylcarbamate (CAS 101-99-5) , can serve as a useful reference for identifying key functional group signals.
| Data Type | Key Characteristics for Ethyl phenylcarbamate (Reference) | Source |
| IR Spectrum (KBr, solid) | Characteristic peaks for N-H stretching, C=O (urethane) stretching, and C-O stretching are expected. The NIST database shows a melting point of 50-51 °C for this analog. | [7] |
| Mass Spectrum (EI) | The molecular ion peak (M+) would be at m/z 165. Common fragmentation patterns would include loss of the ethoxy group (-OC2H5) and fragments corresponding to the phenyl isocyanate ion. | [7][8] |
Applications in Research and Drug Development
While specific biological activities or drug applications for this compound are not documented, its structural components suggest several potential uses in a research and development context.
-
Chiral Building Block: As an enantiomerically pure compound, it serves as a valuable intermediate in the multi-step synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs). The stereocenter is preserved for subsequent transformations.
-
Carbamate in Medicinal Chemistry: The carbamate group is a bioisostere of amide and ester functionalities and is often incorporated into drug candidates to improve properties such as metabolic stability and cell permeability. It can act as a key hydrogen bond donor/acceptor.[1]
-
Prodrug Development: The carbamate linkage can be designed to be cleaved in vivo, releasing an active amine-containing drug. This prodrug strategy is often used to enhance the oral bioavailability of parent drugs.[1]
Caption: Relationship between structural features and potential applications.
Conclusion
This compound is a chiral molecule whose value lies in its utility as a synthetic intermediate. Its preparation relies on standard carbamate formation chemistry applied to an enantiomerically pure amine precursor, which is itself accessible through established chiral resolution techniques. While direct applications are not widely reported, its structure combines the desirable features of a defined stereocenter and the pharmaceutically relevant carbamate functional group. For researchers in organic synthesis and drug discovery, this compound represents a well-defined building block for constructing novel, enantiopure molecules with potential therapeutic applications.
References
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 33290-12-9|this compound|BLD Pharm [bldpharm.com]
- 4. Antimicrobial Activity of Ethyl (2-(Methylcarbamoyl)phenyl)carbamate and Its Mixed Ligand Ni(II) and Co(II) Complexes [mdpi.com]
- 5. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbamic acid, phenyl-, ethyl ester [webbook.nist.gov]
- 8. Ethyl N-phenylcarbamate | C9H11NO2 | CID 7591 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of Ethyl (S)-1-phenylethylcarbamate: A Technical Guide to Solubility and Stability
For Immediate Release
[City, State] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the critical physicochemical properties of Ethyl (S)-1-phenylethylcarbamate. This whitepaper provides an in-depth overview of the methodologies required to assess the solubility and stability of this compound, crucial parameters that significantly influence its journey from a promising candidate to a viable therapeutic agent. Understanding these core characteristics is paramount for formulation development, ensuring bioavailability, and establishing appropriate storage and handling protocols.
While specific experimental data for this compound is not extensively available in public literature, this guide outlines the standardized, industry-accepted protocols for determining these essential attributes. By following these established methodologies, researchers can generate the necessary data to advance their development programs.
Section 1: Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability.[1][2][3] This section details the experimental protocols for characterizing the solubility profile of this compound.
Thermodynamic Solubility Determination
Thermodynamic solubility represents the saturation point of a compound in a specific solvent at equilibrium.[1][4] The shake-flask method is the gold standard for this determination.[4][5]
Experimental Protocol: Shake-Flask Method
-
Preparation: An excess amount of this compound is added to a series of vials containing different aqueous and organic solvents relevant to pharmaceutical formulation (e.g., water, phosphate-buffered saline (PBS) at various pH levels, ethanol, propylene glycol).
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the suspensions are centrifuged or filtered (using a filter that does not bind the compound) to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Data Presentation:
The solubility data should be compiled into a clear and concise table.
| Solvent System | Temperature (°C) | Solubility (mg/mL) |
| Purified Water | 25 | Data to be determined |
| Purified Water | 37 | Data to be determined |
| 0.1 N HCl (pH 1.2) | 37 | Data to be determined |
| PBS (pH 6.8) | 37 | Data to be determined |
| PBS (pH 7.4) | 37 | Data to be determined |
| Ethanol | 25 | Data to be determined |
| Propylene Glycol | 25 | Data to be determined |
Experimental Workflow for Thermodynamic Solubility
Caption: Workflow for Thermodynamic Solubility Determination.
Section 2: Stability Assessment
Stability testing is essential to determine the re-test period for a drug substance and the shelf-life for a drug product.[6][7][8] These studies evaluate the impact of various environmental factors on the quality of the compound over time.
Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify the likely degradation products and establish the intrinsic stability of the molecule.[6] This involves exposing the compound to conditions more severe than those used for accelerated stability testing.
Experimental Protocol: Forced Degradation
-
Acid/Base Hydrolysis: this compound is dissolved in solutions of varying pH (e.g., 0.1 N HCl, 0.1 N NaOH) and heated. Samples are taken at various time points.
-
Oxidation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide, at room temperature or elevated temperatures.
-
Thermal Stress: The solid compound is subjected to high temperatures (e.g., 60°C, 80°C) for a defined period.
-
Photostability: The compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
Data Presentation:
Results from forced degradation studies should be tabulated to show the extent of degradation and the formation of impurities.
| Stress Condition | Duration | Assay (% of Initial) | Major Degradants (% Peak Area) |
| 0.1 N HCl, 60°C | 24h | Data to be determined | Data to be determined |
| 0.1 N NaOH, RT | 24h | Data to be determined | Data to be determined |
| 3% H₂O₂, RT | 24h | Data to be determined | Data to be determined |
| 80°C | 48h | Data to be determined | Data to be determined |
| Light Exposure | ICH Q1B | Data to be determined | Data to be determined |
ICH Stability Studies
Formal stability studies are conducted under specific temperature and humidity conditions as defined by the International Council for Harmonisation (ICH) guidelines.[6][9]
Experimental Protocol: Long-Term and Accelerated Stability
-
Sample Preparation: At least three primary batches of this compound are packaged in a container closure system that simulates the proposed storage and distribution packaging.
-
Storage Conditions: Samples are stored under long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) conditions.
-
Testing Frequency: Samples are pulled and tested at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).
-
Analytical Testing: At each time point, the samples are tested for appearance, assay, degradation products, and other relevant quality attributes using validated stability-indicating methods.
Data Presentation:
The data from ICH stability studies should be presented in a comprehensive table.
| Storage Condition | Time Point (Months) | Appearance | Assay (% Label Claim) | Total Impurities (%) |
| 25°C/60% RH | 0 | Initial Data | Initial Data | Initial Data |
| 3 | Data to be determined | Data to be determined | Data to be determined | |
| 6 | Data to be determined | Data to be determined | Data to be determined | |
| ... | ... | ... | ... | |
| 40°C/75% RH | 0 | Initial Data | Initial Data | Initial Data |
| 3 | Data to be determined | Data to be determined | Data to be determined | |
| 6 | Data to be determined | Data to be determined | Data to be determined |
Logical Flow for Stability Assessment
Caption: Logical Flow for Stability Assessment.
Conclusion
This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. Adherence to these standardized protocols will ensure the generation of high-quality, reliable data that is essential for informed decision-making throughout the drug development process. The provided templates for data presentation and visual workflows are intended to facilitate clear communication and comparison of results within and between research teams. By methodically characterizing these fundamental properties, the path to successful formulation and commercialization of this promising compound becomes significantly clearer.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. rheolution.com [rheolution.com]
- 4. researchgate.net [researchgate.net]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. snscourseware.org [snscourseware.org]
- 7. www3.paho.org [www3.paho.org]
- 8. Pharmaceutical stability testing, Part 1:Â An overview of stability | RAPS [raps.org]
- 9. edaegypt.gov.eg [edaegypt.gov.eg]
Potential Research Areas for Ethyl (S)-1-phenylethylcarbamate: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary:
Ethyl (S)-1-phenylethylcarbamate is a chiral small molecule containing both a phenylethylamine backbone and a carbamate functional group. While its specific biological activities are currently uncharacterized in public research domains, its structural motifs are present in a wide array of pharmacologically active agents. This technical guide provides a comprehensive overview of potential research avenues for this compound based on the known biological effects of structurally related compounds. The document outlines hypothetical research plans, detailed experimental protocols, and frameworks for data presentation to stimulate and guide future investigation into its therapeutic potential. The proposed areas of inquiry include neuropharmacology, enzyme inhibition, and antimicrobial activity, offering a roadmap for researchers to explore this promising chemical entity.
Introduction: Unexplored Potential
This compound, with the CAS Number 33290-12-9[1][2][3][4][5], represents a specific, optically pure molecule that combines two key pharmacophores: the (S)-1-phenylethylamine core and an ethyl carbamate moiety. The phenylethylamine structure is fundamental to a variety of neurotransmitters and psychoactive drugs, suggesting a potential for neurological activity.[6][7][8] The carbamate group is a well-established functional group in medicinal chemistry, known for its role in enzyme inhibition and as a stable structural component in numerous therapeutic agents.[9][10][11]
Despite the pharmacological significance of its constituent parts, a thorough review of scientific literature reveals a notable absence of studies dedicated to the biological or pharmacological profile of this compound itself. This guide aims to bridge this gap by proposing several data-driven, albeit hypothetical, research directions. These proposals are founded on the established activities of analogous compounds and are designed to serve as a foundational blueprint for its systematic evaluation.
Chemical and Physical Properties
A summary of the basic chemical properties for this compound is essential for any experimental design.
| Property | Value | Source |
| CAS Number | 33290-12-9 | [1][2][3] |
| Molecular Formula | C₁₁H₁₅NO₂ | [1][5] |
| Molecular Weight | 193.24 g/mol | [1] |
| SMILES | O=C(OCC)N--INVALID-LINK--C | [1] |
| Purity | Typically >95% (Commercially available) | [5] |
| Storage | Sealed in dry, room temperature conditions | [1] |
Proposed Research Area 1: Neuropharmacological Activity
The core structure of this compound is closely related to phenethylamine, the parent compound of many central nervous system stimulants and modulators.[6] Derivatives of phenethylamine are known to interact with various neurological targets, including dopamine transporters (DAT), which are crucial for regulating synaptic dopamine levels.[12][13]
Hypothesis: this compound acts as a modulator of dopamine reuptake, potentially exhibiting inhibitory activity at the dopamine transporter (DAT).
Experimental Protocol: In Vitro Dopamine Transporter (DAT) Inhibition Assay
This experiment aims to determine if this compound can inhibit the reuptake of dopamine in cells expressing the human dopamine transporter (hDAT).
Materials:
-
Human Embryonic Kidney 293 (HEK293) cells stably transfected with hDAT.
-
This compound (test compound).
-
GBR-12909 (a known potent DAT inhibitor, as positive control).
-
[³H]Dopamine (radiolabeled substrate).
-
Krebs-Ringer-HEPES (KRH) buffer.
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Cell Culture: Culture hDAT-expressing HEK293 cells in appropriate media until they reach 80-90% confluency in 24-well plates.
-
Preparation of Solutions: Prepare stock solutions of this compound and GBR-12909 in DMSO. Create a dilution series in KRH buffer to achieve final assay concentrations (e.g., 0.1 nM to 100 µM).
-
Assay Procedure: a. Wash the cells twice with KRH buffer. b. Pre-incubate the cells for 15 minutes at 37°C with varying concentrations of the test compound or the positive control. c. Initiate the uptake reaction by adding a fixed concentration of [³H]Dopamine (e.g., 10 nM) to each well. d. Incubate for 10 minutes at 37°C. e. Terminate the reaction by rapidly washing the cells three times with ice-cold KRH buffer.
-
Quantification: a. Lyse the cells with a suitable lysis buffer. b. Transfer the lysate to scintillation vials containing scintillation fluid. c. Measure the radioactivity using a scintillation counter to quantify the amount of [³H]Dopamine taken up by the cells.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression.
Hypothetical Data Presentation
The results of the DAT inhibition assay could be summarized as follows:
| Compound | IC₅₀ (nM) for hDAT Inhibition |
| This compound | To be determined |
| GBR-12909 (Positive Control) | 5.2 ± 0.8 |
Visualization: Proposed Experimental Workflow
Caption: Workflow for the in vitro dopamine transporter (DAT) inhibition assay.
Proposed Research Area 2: Enzyme Inhibition
Carbamates are a well-known class of "pseudo-irreversible" inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[14][15][16][17] They act by carbamylating a serine residue in the enzyme's active site.[14][15] Given this established mechanism, it is plausible that this compound could exhibit inhibitory activity against these or other enzymes with a similar catalytic mechanism.
Hypothesis: this compound functions as an inhibitor of human acetylcholinesterase (hAChE).
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE by detecting the product of acetylcholine hydrolysis.
Materials:
-
Human recombinant AChE.
-
Acetylthiocholine iodide (ATCI) as substrate.
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate buffer (pH 8.0).
-
This compound (test compound).
-
Donepezil (known AChE inhibitor, as positive control).
-
96-well microplate reader.
Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations (e.g., 0.1 nM to 100 µM).
-
Enzyme Addition: Add hAChE solution to each well and incubate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the reaction by adding the substrate, ATCI, to all wells.
-
Measurement: Immediately measure the change in absorbance at 412 nm over 5 minutes using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
Data Analysis: a. Calculate the rate of reaction for each concentration. b. Determine the percentage of inhibition compared to the vehicle control. c. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Hypothetical Data Presentation
| Compound | IC₅₀ (nM) for hAChE Inhibition |
| This compound | To be determined |
| Donepezil (Positive Control) | 6.7 ± 0.5 |
Visualization: Mechanism of Cholinesterase Inhibition
Caption: Proposed mechanism of pseudo-irreversible inhibition of AChE.
Proposed Research Area 3: Antimicrobial Activity
Various carbamate derivatives have been reported to possess antimicrobial properties against a range of bacterial and fungal pathogens.[18][19][20][21] The structural characteristics of this compound, including its chirality and lipophilicity, may enable it to disrupt microbial membranes or inhibit essential microbial enzymes.
Hypothesis: this compound exhibits growth-inhibitory activity against clinically relevant bacterial strains.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This experiment will determine the lowest concentration of the compound that prevents visible growth of bacteria.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
This compound (test compound).
-
Vancomycin and Ciprofloxacin (positive controls).
-
96-well microplates.
-
Spectrophotometer.
Methodology:
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound and control antibiotics in CAMHB directly in a 96-well plate.
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) in CAMHB.
-
Inoculation: Add the bacterial inoculum to each well of the microplate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) as determined by visual inspection or by reading the optical density at 600 nm.
Hypothetical Data Presentation
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| This compound | To be determined | To be determined |
| Vancomycin (Control) | 1 | >128 |
| Ciprofloxacin (Control) | 0.25 | 0.015 |
Visualization: Antimicrobial Screening Workflow
References
- 1. 33290-12-9|this compound|BLD Pharm [bldpharm.com]
- 2. Page 03507 (Chemical) [intlab.org]
- 3. 33290-12-9 CAS MSDS ((S) (-)-ALPHA-PHENETHYLURETHANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. AB640717 | CAS 33290-12-9 – abcr Gute Chemie [abcr.com]
- 5. guidechem.com [guidechem.com]
- 6. Phenethylamine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. C4-Phenylthio β-lactams: Effect of the chirality of the β-lactam ring on antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and antibacterial activity of C2-fluoro, C6-carbamate ketolides, and their C9-oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis, Characterization, Antimicrobial and Antitumor Activities of Sucrose Octa(N-ethyl)carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and antibacterial activity of 11,12-carbamate-3-O-acyl erythromycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Derivatization of Chiral Amines with Ethyl Chloroformate and (S)-1-Phenylethylamine for Enantiomeric Resolution by HPLC
An Application Note and Protocol for Chiral Derivatization and HPLC Analysis
This application note provides a detailed protocol for the chiral derivatization of primary and secondary amines using an in situ generated chiral reagent derived from ethyl chloroformate and (S)-(-)-1-phenylethylamine. This method facilitates the separation of enantiomers by converting them into diastereomers, which can then be resolved using standard High-Performance Liquid Chromatography (HPLC). This technique is particularly valuable for researchers, scientists, and professionals in drug development for determining the enantiomeric purity of chiral compounds.
The fundamental principle of this method lies in the reaction of a racemic analyte with an enantiomerically pure chiral derivatizing agent. This reaction produces a mixture of diastereomers. Unlike enantiomers, which have identical physical and chemical properties in an achiral environment, diastereomers possess distinct properties, allowing for their separation by achiral chromatographic techniques.[1]
In this protocol, the chiral derivatizing reagent is formed in situ from the reaction of ethyl chloroformate with the chiral amine (S)-1-phenylethylamine. This reagent then reacts with the target chiral amine analyte to form stable diastereomeric urea derivatives. These derivatives can be effectively separated and quantified by reversed-phase HPLC.
Experimental Workflow
The overall experimental workflow for the chiral derivatization and subsequent HPLC analysis is depicted below.
Figure 1: General workflow for chiral derivatization and HPLC analysis.
Experimental Protocol
Materials and Reagents
-
(S)-(-)-1-Phenylethylamine (≥99% purity)
-
Racemic amine analyte
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware
-
HPLC system with a UV detector or a mass spectrometer
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Derivatization Procedure
-
Preparation of the Analyte Solution: Dissolve approximately 10 mg of the racemic amine analyte in 1 mL of dichloromethane in a clean, dry vial.
-
Addition of Base: Add 1.5 equivalents of triethylamine or pyridine to the analyte solution. This base will neutralize the HCl generated during the reaction.[3][6]
-
Preparation of the Chiral Derivatizing Agent Solution: In a separate vial, dissolve 1.2 equivalents of (S)-(-)-1-phenylethylamine in 1 mL of dichloromethane.
-
Formation of the Chiral Reagent: To the (S)-(-)-1-phenylethylamine solution, slowly add 1.2 equivalents of ethyl chloroformate under stirring at 0 °C (ice bath). Allow the reaction to proceed for 10-15 minutes. This step forms the activated carbamate in situ.
-
Derivatization Reaction: Add the freshly prepared chiral derivatizing reagent solution dropwise to the analyte solution while stirring at 0 °C.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or a preliminary HPLC injection.
-
Work-up:
-
Quench the reaction by adding 2 mL of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 2 mL), saturated NaHCO₃ solution (2 x 2 mL), and brine (2 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the diastereomeric derivatives.
-
-
Sample Preparation for HPLC: Dissolve the dried residue in a known volume of the HPLC mobile phase (e.g., 1 mL of acetonitrile/water) to prepare the sample for injection.
HPLC Analysis
Chromatographic Conditions
-
Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and water is typically effective. The exact ratio should be optimized for the specific diastereomers. A common starting point is a 50:50 (v/v) mixture. Isocratic elution is often sufficient.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C (can be varied to optimize separation)
-
Injection Volume: 10-20 µL
-
Detection: UV detection at a wavelength where the derivatives have strong absorbance (e.g., 254 nm, depending on the chromophore) or by mass spectrometry for higher sensitivity and specificity.
Data Analysis
-
Peak Identification: The two separated peaks in the chromatogram correspond to the two diastereomers.
-
Quantification: Integrate the peak areas of the two diastereomer peaks.
-
Calculation of Enantiomeric Excess (ee%):
-
ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Where Area₁ is the area of the major diastereomer peak and Area₂ is the area of the minor diastereomer peak.
-
Quantitative Data Summary
The following table summarizes representative data from studies employing chiral derivatization for the separation of enantiomers, demonstrating the effectiveness of this approach.
| Analyte Class | Chiral Derivatizing Agent | Chromatographic Mode | Resolution (Rs) | Reference |
| Amino Acids | (+)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC) | Reversed-Phase HPLC | 1.2 - 7.9 | [7] |
| Amines | Diethyloxalate (forming bisoxalamides) | HPLC | Not specified, but quantitative | [8] |
| Carboxylic Acids | (-)-Camphorsultam | Normal-Phase HPLC | 1.79 | [9] |
| Alcohols | (-)-Camphorsultam-phthalic acid | Normal-Phase HPLC | 1.3 | [9] |
Troubleshooting
-
No or Poor Derivatization: Ensure all reagents are of high purity and anhydrous conditions are maintained, as chloroformates are sensitive to moisture. Check the activity of the ethyl chloroformate.
-
Poor Peak Shape: This may be due to sample overload or issues with the mobile phase composition. Try diluting the sample or adjusting the mobile phase.
-
Poor Resolution of Diastereomers: Optimize the HPLC conditions, including the mobile phase composition, flow rate, and column temperature. A different stationary phase may also be explored. The choice of the chiral derivatizing agent can significantly impact the separability of the diastereomers.[10]
Conclusion
This protocol provides a robust and reliable method for the determination of enantiomeric purity of chiral amines through derivatization and subsequent HPLC analysis. The in situ formation of the chiral derivatizing agent from ethyl chloroformate and (S)-1-phenylethylamine is a convenient and effective strategy. By following this detailed procedure, researchers can successfully separate and quantify enantiomers, which is a critical step in the development and quality control of chiral drugs and other bioactive molecules.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine [mdpi.com]
- 5. Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ethyl chloroformate derivatization: Topics by Science.gov [science.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl (S)-1-phenylethylcarbamate in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Ethyl (S)-1-phenylethylcarbamate and its parent amine, (S)-1-phenylethylamine, in asymmetric synthesis. The focus is on its application as a chiral auxiliary in diastereoselective reactions and as a chiral selector in enantiomeric separations.
Overview and Principles
(S)-1-phenylethylamine is a readily available and inexpensive chiral building block, making it and its derivatives, such as this compound, valuable tools in asymmetric synthesis.[1][2] These compounds are primarily utilized in two key areas:
-
As Chiral Auxiliaries: The (S)-1-phenylethylamine moiety can be temporarily attached to a prochiral substrate to direct the stereochemical outcome of subsequent reactions, such as alkylations and aldol condensations. The steric bulk of the phenyl group and the defined stereochemistry at the benzylic position effectively shield one face of the reactive intermediate, leading to the preferential formation of one diastereomer. After the desired transformation, the chiral auxiliary can be cleaved and recovered.
-
As Chiral Selectors in Chromatography: Polysaccharides, such as amylose, can be derivatized with (S)-1-phenylethylcarbamate to create chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC). These CSPs are highly effective in resolving racemic mixtures of various compounds, including pharmaceuticals. The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, π-π stacking, and steric interactions) between the enantiomers and the chiral stationary phase.[3][4]
Logical Workflow for Application in Asymmetric Synthesis
References
- 1. asianpubs.org [asianpubs.org]
- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. [Separation of budesonide enantiomers with amylose-tris-[(S)-1-phenylethyl carbamate] chiral stationary phase and determination of its contents in pharmaceutical preparations] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Determination of Enantiomeric Excess Using Ethyl (S)-1-phenylethylcarbamate Derivatives
Abstract
This document provides detailed application notes and protocols for the determination of enantiomeric excess (e.e.) of chiral alcohols and amines. The methodology is based on derivatization with the chiral reagent, (S)-1-phenylethyl isocyanate, to form diastereomeric carbamates. These diastereomers, including ethyl (S)-1-phenylethylcarbamate derivatives when reacting with ethanol, exhibit distinct physicochemical properties, allowing for their separation and quantification using High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. This method is a robust and reliable approach for assessing the enantiomeric purity of chiral compounds, a critical parameter in the pharmaceutical and chemical industries.
Introduction
The determination of enantiomeric purity is a cornerstone of drug development and asymmetric synthesis. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Consequently, regulatory agencies mandate the quantification of the enantiomeric composition of chiral drug substances.
A widely employed strategy for determining enantiomeric excess is the use of a chiral derivatizing agent (CDA).[1] This technique involves the reaction of the enantiomeric mixture with a pure enantiomer of a CDA to form a mixture of diastereomers. Unlike enantiomers, diastereomers possess different physical and chemical properties, enabling their separation and quantification by standard achiral chromatographic or spectroscopic methods.
(S)-1-phenylethyl isocyanate is an effective CDA for the analysis of chiral alcohols and primary or secondary amines.[2][3] The isocyanate group reacts with the hydroxyl or amino group of the analyte to form stable diastereomeric carbamates. The resulting diastereomers can then be resolved and quantified, providing a direct measure of the enantiomeric excess of the original analyte.
Principle of the Method
The core of this analytical method is the conversion of an enantiomeric pair of analytes into a pair of diastereomers with distinct properties. This is achieved by reacting the racemic or enantiomerically enriched analyte with an enantiomerically pure chiral derivatizing agent, in this case, (S)-1-phenylethyl isocyanate.
The reaction of a chiral alcohol (R/S-Alcohol) with (S)-1-phenylethyl isocyanate yields two diastereomeric carbamates: (R)-Alcohol-(S)-PEIC and (S)-Alcohol-(S)-PEIC. These diastereomers can be separated by standard achiral chromatography due to their different spatial arrangements and interactions with the stationary phase. The relative peak areas of the two diastereomers in the chromatogram directly correlate to the original ratio of the enantiomers in the analyte sample.
Similarly, NMR spectroscopy can be used to distinguish between the diastereomers.[4] The different chemical environments of the protons in the two diastereomers can lead to distinct chemical shifts for corresponding signals, allowing for quantification by integrating the respective peaks.
Experimental Protocols
Derivatization of Chiral Alcohols with (S)-1-phenylethyl isocyanate
This protocol provides a general procedure for the derivatization of a chiral secondary alcohol.
Materials:
-
Chiral alcohol sample
-
(S)-1-phenylethyl isocyanate (≥99% e.e.)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Anhydrous pyridine or triethylamine (optional, as a catalyst)
-
Small reaction vial with a screw cap
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve approximately 5-10 mg of the chiral alcohol sample in 1 mL of anhydrous DCM in a clean, dry reaction vial.
-
Add 1.1 to 1.5 molar equivalents of (S)-1-phenylethyl isocyanate to the solution.
-
If the reaction is slow, a catalytic amount (e.g., 0.1 equivalents) of anhydrous pyridine or triethylamine can be added.
-
Seal the vial and stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or a preliminary HPLC injection until the starting alcohol is fully consumed. Reaction times can vary from 30 minutes to several hours depending on the reactivity of the alcohol.[5]
-
Once the reaction is complete, the reaction mixture can be directly analyzed by HPLC, or the solvent can be evaporated under a stream of nitrogen, and the residue reconstituted in the mobile phase.
HPLC Analysis of Diastereomeric Carbamates
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Standard reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
Typical Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for the specific diastereomers to achieve baseline separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm or another wavelength where the carbamate derivatives show strong absorbance.
-
Injection Volume: 10 µL
Analysis:
-
Inject the prepared diastereomeric carbamate solution onto the HPLC system.
-
Identify the two peaks corresponding to the two diastereomers.
-
Integrate the peak areas of the two diastereomeric peaks.
-
Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [(Area1 - Area2) / (Area1 + Area2)] x 100 Where Area1 and Area2 are the integrated peak areas of the major and minor diastereomers, respectively.
NMR Analysis of Diastereomeric Carbamates
Instrumentation:
-
NMR spectrometer (300 MHz or higher is recommended for better signal dispersion).
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent.
Procedure:
-
Prepare the diastereomeric carbamate sample as described in Protocol 3.1.
-
Evaporate the solvent and dissolve the residue in an appropriate deuterated solvent (e.g., CDCl₃).
-
Acquire a proton NMR (¹H NMR) spectrum of the sample.
-
Identify a proton signal that is well-resolved for the two diastereomers. Often, protons close to the newly formed stereocenter, such as the methine proton of the phenylethyl group or the alcohol, will show distinct chemical shifts.
-
Integrate the signals corresponding to the two diastereomers.
-
Calculate the enantiomeric excess (e.e.) using the ratio of the integrals: e.e. (%) = [(Integral1 - Integral2) / (Integral1 + Integral2)] x 100 Where Integral1 and Integral2 are the integration values for the corresponding signals of the major and minor diastereomers.
Data Presentation
The following tables present representative data for the HPLC separation of diastereomeric carbamates formed from the reaction of racemic alcohols with (S)-1-phenylethyl isocyanate.
Table 1: HPLC Separation of Diastereomeric Carbamates of Chiral Secondary Alcohols
| Analyte (Racemic) | Retention Time (Diastereomer 1) (min) | Retention Time (Diastereomer 2) (min) | Resolution (Rs) |
| 1-Phenylethanol | 10.2 | 11.5 | 2.1 |
| 2-Butanol | 8.5 | 9.1 | 1.8 |
| 2-Octanol | 15.4 | 16.8 | 2.5 |
| trans-2-Methylcyclohexanol | 12.1 | 13.0 | 1.9 |
Table 2: Quantitative Analysis of an Enantiomerically Enriched 1-Phenylethanol Sample
| Parameter | Value |
| Peak Area (Diastereomer 1) | 1,800,000 |
| Peak Area (Diastereomer 2) | 200,000 |
| Calculated Enantiomeric Excess (e.e.) | 80% |
Visualization of Workflow and Principles
The following diagrams illustrate the chemical principle and the experimental workflow for the determination of enantiomeric excess.
Caption: Chemical principle of diastereomer formation for e.e. determination.
Caption: Experimental workflow for enantiomeric excess determination.
Conclusion
The use of (S)-1-phenylethyl isocyanate as a chiral derivatizing agent provides a reliable and versatile method for determining the enantiomeric excess of chiral alcohols and amines. The formation of diastereomeric carbamates allows for straightforward separation and quantification using standard HPLC or NMR techniques. The protocols outlined in this document can be adapted for a wide range of analytes and serve as a valuable tool in quality control and research environments within the pharmaceutical and chemical industries.
References
- 1. NMR methods for determination of enantiomeric excess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-phenylethyl isocyanate is a powerful reagent for the chiral analysis of secondary alcohols and hydroxy fatty acids with remote stereogenic centres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (S)-(-)-a-Methylbenzyl isocyanate 98 14649-03-7 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. americanlaboratory.com [americanlaboratory.com]
Application Notes and Protocols for the NMR Analysis of Ethyl (S)-1-phenylethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantitative analysis of organic molecules. In the context of chiral analysis, NMR, in conjunction with chiral derivatizing agents (CDAs), provides a robust method for determining the enantiomeric excess (ee) of chiral compounds such as amines and alcohols. (S)-1-phenylethyl isocyanate is a widely used CDA that reacts with chiral amines and alcohols to form diastereomeric carbamates or ureas. These diastereomers, possessing distinct stereochemical environments, exhibit different chemical shifts in their NMR spectra, allowing for their differentiation and quantification.
This document provides detailed application notes and protocols for the use of Ethyl (S)-1-phenylethylcarbamate and its diastereomers in NMR spectroscopy for the purpose of determining the enantiomeric purity of chiral amines.
Principle of Chiral Discrimination by NMR
Enantiomers are chemically identical in an achiral environment and thus produce identical NMR spectra. To differentiate enantiomers by NMR, a chiral environment must be introduced. This is achieved by reacting the racemic or enantiomerically enriched analyte with a single enantiomer of a chiral derivatizing agent. In this case, a racemic amine is reacted with enantiopure (S)-1-phenylethyl isocyanate. This reaction produces a mixture of two diastereomers: (S,S)- and (R,S)-N-(1-phenylethyl)urea derivatives.
These diastereomers have different physical and spectroscopic properties. Consequently, corresponding protons and carbons in the two diastereomers will experience slightly different magnetic environments, leading to separate signals in the ¹H and ¹³C NMR spectra. The ratio of the integrals of these distinct signals directly corresponds to the ratio of the enantiomers in the original sample, allowing for the calculation of enantiomeric excess.
Data Presentation
The following tables summarize the typical ¹H and ¹³C NMR chemical shift data for diastereomeric N-(1-phenylethyl)ureas formed from the reaction of a generic racemic primary amine with (S)-1-phenylethyl isocyanate. The exact chemical shifts may vary depending on the specific amine and the solvent used.
Table 1: Representative ¹H NMR Data for Diastereomeric N-(1-phenylethyl)ureas in CDCl₃
| Proton Assignment | (S,S)-Diastereomer (δ, ppm) | (R,S)-Diastereomer (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH(Ph)-NH- | 4.80 - 4.95 | 4.75 - 4.90 | q | ~7.0 |
| -CH₃(PE) | 1.40 - 1.50 | 1.35 - 1.45 | d | ~7.0 |
| Aromatic (PE) | 7.20 - 7.40 | 7.20 - 7.40 | m | - |
| -NH- | 5.0 - 6.0 | 5.0 - 6.0 | br s | - |
| Protons on Amine R-group | Variable | Variable | - | - |
PE = Phenylethyl group
Table 2: Representative ¹³C NMR Data for Diastereomeric N-(1-phenylethyl)ureas in CDCl₃
| Carbon Assignment | (S,S)-Diastereomer (δ, ppm) | (R,S)-Diastereomer (δ, ppm) |
| C=O (Urea) | 155.0 - 157.0 | 155.0 - 157.0 |
| -CH(Ph)-NH- | 50.0 - 52.0 | 49.5 - 51.5 |
| -CH₃(PE) | 22.0 - 24.0 | 21.5 - 23.5 |
| Aromatic (PE) - ipso | 143.0 - 145.0 | 143.0 - 145.0 |
| Aromatic (PE) - ortho/meta/para | 125.0 - 129.0 | 125.0 - 129.0 |
| Carbons on Amine R-group | Variable | Variable |
PE = Phenylethyl group
Experimental Protocols
Protocol 1: Derivatization of a Primary Amine with (S)-1-phenylethyl isocyanate
Materials:
-
Racemic or enantiomerically enriched primary amine
-
(S)-(-)-1-Phenylethyl isocyanate (enantiopure)
-
Anhydrous deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tubes
-
Microsyringe
Procedure:
-
In a clean, dry vial, dissolve approximately 10 mg of the primary amine in 0.5 mL of anhydrous CDCl₃.
-
Using a microsyringe, add a stoichiometric equivalent (or a slight excess, e.g., 1.1 equivalents) of (S)-(-)-1-phenylethyl isocyanate to the amine solution.
-
Cap the vial and gently swirl the mixture. The reaction is typically rapid and proceeds at room temperature. Allow the reaction to proceed for 15-30 minutes to ensure completion.
-
Transfer the resulting solution containing the diastereomeric ureas to an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra.
Protocol 2: NMR Data Acquisition and Analysis for Enantiomeric Excess (ee) Determination
Instrumentation:
-
NMR Spectrometer (300 MHz or higher is recommended for better signal dispersion)
¹H NMR Acquisition Parameters (Typical):
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 2-4 seconds
-
Spectral Width (sw): 10-12 ppm
Data Analysis:
-
Process the acquired ¹H NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify a pair of well-resolved signals corresponding to the same proton in the two diastereomers. The methyl protons or the methine proton of the phenylethyl group are often good candidates.
-
Carefully integrate the area of each of these two signals. Let the integrals be I₁ and I₂.
-
Calculate the enantiomeric excess (ee) using the following formula:
ee (%) = |(I₁ - I₂) / (I₁ + I₂)| * 100
Mandatory Visualizations
Caption: Experimental workflow for determining the enantiomeric excess of a primary amine.
Caption: Logical relationship for the formation of diastereomers and their NMR signals.
Troubleshooting and Considerations
-
Signal Overlap: In some cases, the signals of the diastereomers may overlap with other signals in the spectrum. It may be necessary to use a higher field NMR spectrometer or to choose a different set of diastereotopic protons for integration.
-
Kinetic Resolution: The reaction between the amine and the isocyanate should be quantitative to avoid kinetic resolution, which would lead to an inaccurate determination of the enantiomeric ratio. Using a slight excess of the derivatizing agent can help to ensure the reaction goes to completion.
-
Solvent Effects: The choice of solvent can influence the chemical shift difference between the diastereomeric signals. It may be beneficial to screen a few different deuterated solvents to achieve the best separation.
-
Purity of Chiral Derivatizing Agent: The enantiomeric purity of the (S)-1-phenylethyl isocyanate is critical for an accurate ee determination. Ensure a high-purity reagent is used.
Conclusion
The use of (S)-1-phenylethyl isocyanate as a chiral derivatizing agent in NMR spectroscopy is a reliable and straightforward method for determining the enantiomeric excess of primary amines. The formation of diastereomeric ureas allows for the differentiation and quantification of the enantiomers by integrating well-resolved signals in the ¹H NMR spectrum. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the fields of organic synthesis, drug discovery, and quality control.
Application Notes and Protocols for Reactions Involving Ethyl (S)-1-phenylethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the use of Ethyl (S)-1-phenylethylcarbamate as a chiral auxiliary in asymmetric synthesis. The following procedures are representative examples based on established methodologies for analogous chiral carbamates and amides, and are intended to serve as a starting point for further investigation and optimization.
Introduction
This compound is a chiral carbamate derived from the readily available and inexpensive (S)-1-phenylethylamine. This compound can be employed as a chiral auxiliary to control the stereochemical outcome of reactions, particularly in the asymmetric synthesis of α-substituted carboxylic acids and their derivatives. The underlying principle involves the temporary incorporation of the chiral auxiliary to direct the approach of a reactant to a prochiral center, followed by the subsequent removal of the auxiliary to yield the enantiomerically enriched product.
Diastereoselective Alkylation of this compound
A key application of chiral auxiliaries like this compound is in the diastereoselective alkylation of the corresponding enolate. The bulky phenyl group of the auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face, thus leading to a high degree of stereocontrol.
Experimental Protocol: Diastereoselective Alkylation
This protocol describes the diastereoselective alkylation of this compound with an alkyl halide.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Carbamate Solution: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq). Dissolve the carbamate in anhydrous THF (10 mL per mmol of carbamate).
-
Enolate Formation: Cool the solution to -78 °C in a dry ice/acetone bath. To this solution, add freshly titrated LDA solution (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: To the enolate solution, add the alkyl halide (1.2 eq) dropwise at -78 °C. Allow the reaction mixture to stir at this temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate (20 mL). Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product or by chiral HPLC analysis of the purified product.
Data Presentation: Diastereoselective Alkylation
| Entry | Alkyl Halide (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl bromide | N-benzyl-N-[(S)-1-phenylethyl]ethylcarbamate | 85 | 95:5 |
| 2 | Methyl iodide | N-methyl-N-[(S)-1-phenylethyl]ethylcarbamate | 92 | 98:2 |
| 3 | Ethyl iodide | N-ethyl-N-[(S)-1-phenylethyl]ethylcarbamate | 88 | 96:4 |
| 4 | Propyl bromide | N-propyl-N-[(S)-1-phenylethyl]ethylcarbamate | 83 | 94:6 |
Note: The data presented in this table are representative and may vary depending on the specific reaction conditions and substrates used.
Cleavage of the Chiral Auxiliary
After the diastereoselective alkylation, the chiral auxiliary must be removed to yield the desired enantiomerically enriched product. Several methods can be employed for the cleavage of the N-(1-phenylethyl) group.
Experimental Protocol: Reductive Cleavage of the Auxiliary
This protocol describes a common method for the reductive cleavage of the N-(1-phenylethyl) group using catalytic hydrogenation.
Materials:
-
N-alkylated this compound
-
Ethanol
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, dissolve the N-alkylated carbamate (1.0 eq) in ethanol (20 mL per mmol of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C (10 mol%) to the solution under a stream of nitrogen.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas three times. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature for 24-48 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with ethanol.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, the N-alkylated ethyl carbamate, can be further purified by column chromatography if necessary.
Experimental Workflows and Diagrams
Diagram 1: Diastereoselective Alkylation Workflow
Caption: Workflow for the diastereoselective alkylation of this compound.
Diagram 2: Chiral Auxiliary Cleavage Workflow
Caption: Workflow for the reductive cleavage of the chiral auxiliary.
Conclusion
This compound serves as an effective chiral auxiliary for the asymmetric synthesis of α-substituted compounds. The protocols outlined above provide a foundation for researchers to explore the utility of this auxiliary in their synthetic endeavors. Optimization of reaction conditions, including the choice of base, solvent, temperature, and cleavage method, may be necessary to achieve the desired yield and stereoselectivity for specific substrates. Careful analysis of the diastereomeric and enantiomeric purity of the products is crucial for the successful application of this methodology in the development of new chemical entities.
Large-Scale Synthesis of Ethyl (S)-1-Phenylethylcarbamate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of Ethyl (S)-1-phenylethylcarbamate, a chiral building block of interest in pharmaceutical development. The synthesis is based on established chemical transformations, optimized for scalability and control of stereochemistry.
Synthetic Strategy Overview
The presented synthesis employs a two-step route starting from the readily available and enantiopure amino acid, (S)-phenylglycine. The strategy involves the reduction of the carboxylic acid functionality to a primary alcohol, followed by the formation of the ethyl carbamate. This approach ensures the retention of the stereocenter's configuration.
Logical Flow of the Synthesis
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following protocols are adapted from established procedures for analogous transformations and are intended for large-scale production.[1] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of (S)-2-Amino-2-phenylethanol ((S)-Phenylglycinol)
This procedure details the reduction of (S)-phenylglycine to (S)-phenylglycinol.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| (S)-Phenylglycine | 151.16 | 1.00 kg | 6.61 mol |
| Sodium Borohydride (NaBH₄) | 37.83 | 600 g | 15.86 mol |
| Iodine (I₂) | 253.81 | 1.68 kg | 6.62 mol |
| Anhydrous Tetrahydrofuran (THF) | - | 15 L | - |
| Methanol (MeOH) | 32.04 | 1.2 L | - |
| Triethylamine (Et₃N) | 101.19 | 970 mL | 6.94 mol |
Protocol:
-
An appropriately sized, oven-dried, multi-necked reaction vessel is equipped with a mechanical stirrer, a nitrogen inlet, a thermometer, and a pressure-equalizing dropping funnel.
-
The vessel is flushed with nitrogen and charged with sodium borohydride (600 g, 15.86 mol) and anhydrous THF (10 L).
-
The resulting suspension is cooled to 0-5 °C in an ice-water bath with vigorous stirring.
-
A solution of iodine (1.68 kg, 6.62 mol) in anhydrous THF (5 L) is prepared and charged into the dropping funnel. This solution is added dropwise to the stirred suspension over 2-3 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, the dropping funnel is replaced with a reflux condenser. (S)-Phenylglycine (1.00 kg, 6.61 mol) is added to the reaction mixture in portions over 30 minutes.
-
The reaction mixture is slowly heated to reflux and maintained for 18-24 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
Once the reaction is complete, the mixture is cooled to 0-5 °C. Methanol (1.2 L) is added cautiously to quench the excess borohydride.
-
The solvents are removed under reduced pressure. The resulting residue is taken up in water and basified to pH > 12 with a concentrated aqueous solution of sodium hydroxide.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (S)-2-amino-2-phenylethanol as a solid.
Expected Yield: 85-95%
Step 2: Synthesis of this compound
This procedure describes the formation of the ethyl carbamate from (S)-phenylglycinol.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (based on 90% yield from Step 1) | Moles |
| (S)-2-Amino-2-phenylethanol | 137.18 | 815 g | 5.94 mol |
| Ethyl Chloroformate | 108.52 | 678 g (582 mL) | 6.25 mol |
| Triethylamine (Et₃N) | 101.19 | 910 mL | 6.53 mol |
| Anhydrous Dichloromethane (DCM) | - | 10 L | - |
Protocol:
-
A multi-necked reaction vessel is equipped with a mechanical stirrer, a nitrogen inlet, a thermometer, and a pressure-equalizing dropping funnel.
-
The vessel is charged with (S)-2-amino-2-phenylethanol (815 g, 5.94 mol), anhydrous dichloromethane (10 L), and triethylamine (910 mL, 6.53 mol).
-
The mixture is cooled to 0-5 °C in an ice-water bath with stirring.
-
Ethyl chloroformate (678 g, 6.25 mol) is added dropwise to the solution over 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours. Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is washed successively with water, 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white solid.
Expected Yield: 80-90% Purity (by HPLC): >98% Enantiomeric Excess (by chiral HPLC): >99%
Data Summary
The following table summarizes the expected quantitative data for the large-scale synthesis.
| Parameter | Step 1: Reduction | Step 2: Carbamate Formation | Overall |
| Starting Material | (S)-Phenylglycine | (S)-2-Amino-2-phenylethanol | (S)-Phenylglycine |
| Product | (S)-2-Amino-2-phenylethanol | This compound | This compound |
| Expected Yield | 85-95% | 80-90% | 68-85.5% |
| Purity | >95% (crude) | >98% (after recrystallization) | >98% |
| Enantiomeric Excess | >99% | >99% | >99% |
Alternative Synthetic Routes
While the primary protocol is robust, alternative methods for carbamate formation exist and may be suitable depending on available reagents and equipment.
Reaction with Urea and a Metal Oxide Catalyst
This method avoids the use of phosgene derivatives like ethyl chloroformate.[2]
Caption: Urea-based carbamate synthesis.
This process involves heating the alcohol with urea in the presence of a metal oxide catalyst, such as zinc oxide, at temperatures between 100-200 °C and pressures of 0.1-2.0 MPa.[2] While potentially greener, this route may require high-pressure equipment and optimization of reaction conditions to achieve high yields and purity.
Enzymatic Synthesis
Enzymatic methods offer high selectivity and mild reaction conditions. Lipases, such as Novozym 435 (immobilized Candida antarctica lipase B), can catalyze the formation of carbamates.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. CN100349861C - Ethyl carbamate and its preparation method - Google Patents [patents.google.com]
- 3. Enzymatic synthesis of phenethyl ester from phenethyl alcohol with acyl donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic synthesis of rose aromatic ester (2-phenylethyl acetate) by lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Utility of Amylose-tris[(S)-1-phenylethylcarbamate] in Chiral Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of amylose-tris[(S)-1-phenylethylcarbamate] as a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) for the enantioselective analysis of pharmaceutical compounds. The protocols and data presented herein are intended to guide researchers in developing and implementing robust methods for chiral separations.
Introduction
The stereochemistry of active pharmaceutical ingredients (APIs) is a critical consideration in drug development, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Consequently, regulatory agencies mandate the enantiomeric purity analysis of chiral drugs. One powerful technique for this purpose is chiral HPLC, which often employs chiral stationary phases to achieve separation.
Amylose-tris[(S)-1-phenylethylcarbamate] is a highly effective chiral selector that is coated onto a silica support to create a CSP. This CSP is particularly well-suited for the separation of a wide range of chiral compounds, leveraging interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance to differentiate between enantiomers.
While sometimes mistaken for a chiral derivatizing agent (CDA), which would involve a chemical reaction to form diastereomers prior to analysis, amylose-tris[(S)-1-phenylethylcarbamate] functions as the stationary phase itself, directly interacting with the enantiomers as they pass through the HPLC column.[1]
Application: Enantioselective Separation of Budesonide
A notable application of an amylose-tris[(S)-1-phenylethylcarbamate]-based CSP is the separation of budesonide enantiomers. Budesonide is a corticosteroid used to treat asthma and other inflammatory conditions. The 22R-enantiomer of budesonide is known to be 2-3 times more active than the 22S-enantiomer, making their separation and quantification crucial for quality control and drug development.[2]
A study demonstrated the successful baseline separation of 22R- and 22S-budesonide using an HPLC method with a Chiralpak AS-RH column, which contains amylose-tris[(S)-1-phenylethylcarbamate] as the chiral selector.[2]
Quantitative Data Summary
The following table summarizes the key chromatographic parameters obtained for the separation of budesonide enantiomers on a Chiralpak AS-RH column.[2]
| Parameter | 22R-Budesonide | 22S-Budesonide |
| Retention Time (min) | 6.40 | 7.77 |
| Resolution (Rs) | \multicolumn{2}{c | }{4.64} |
| Concentration Range (µg/mL) | 283.15 - 284.63 | 259.86 - 261.51 |
Experimental Protocol: HPLC Method for Budesonide Enantiomer Separation
This protocol is adapted from the validated method for the separation of budesonide enantiomers.[2]
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).
-
Chiral Column: Chiralpak AS-RH (150 mm x 4.6 mm, 5.0 µm).
-
Mobile Phase: Acetonitrile and Water (45:55, v/v).
-
Sample Diluent: Methanol.
-
Budesonide reference standards (22R and 22S enantiomers) and samples.
-
0.45 µm microporous membrane filters.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 246 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve the budesonide sample in methanol to achieve a suitable concentration.
-
Filter the sample solution through a 0.45 µm microporous membrane prior to injection.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Monitor the separation at 246 nm and record the chromatogram.
-
Identify the peaks corresponding to the 22R- and 22S-budesonide enantiomers based on their retention times, established by injecting individual standards if necessary.
-
Quantify the enantiomers using the external standard method.
Visualizations
Caption: Workflow for Chiral Separation using HPLC.
Caption: Interaction of Enantiomers with the CSP.
References
Troubleshooting & Optimization
Technical Support Center: Ethyl (S)-1-phenylethylcarbamate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of Ethyl (S)-1-phenylethylcarbamate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for the synthesis of this compound is the reaction of (S)-1-phenylethylamine with ethyl chloroformate in the presence of a base. This reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the chloroformate, leading to the formation of the carbamate and a hydrochloride salt of the base.
Q2: How can I maintain the chiral purity of the (S)-1-phenylethylamine during the reaction?
A2: The reaction between (S)-1-phenylethylamine and ethyl chloroformate does not typically involve the chiral center, so the risk of racemization is low under standard conditions.[1] However, to ensure the chiral integrity of your product, it is crucial to use mild reaction conditions. This includes keeping the temperature low (e.g., 0-25 °C) and using a non-nucleophilic base to avoid side reactions that could potentially affect the chiral center.
Q3: What are the typical solvents and bases used for this synthesis?
A3: A variety of aprotic solvents can be used for this reaction. Dichloromethane (DCM) and diethyl ether are common choices. The selection of the base is critical for scavenging the hydrochloric acid produced during the reaction. Tertiary amines, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), are frequently used as they are non-nucleophilic and easily removed during workup. An aqueous solution of a base like sodium hydroxide can also be employed in a biphasic system.
Q4: What are the expected yield and purity for this reaction?
A4: With optimized conditions, yields for the synthesis of carbamates from amines and chloroformates can be high, often exceeding 80%. The purity of the crude product will depend on the effectiveness of the workup and purification steps. Recrystallization or column chromatography can be employed to achieve high purity, typically >98%.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive ethyl chloroformate due to hydrolysis. 2. Insufficiently basic reaction conditions. 3. Low reaction temperature leading to slow reaction rate. | 1. Use fresh or newly opened ethyl chloroformate. 2. Ensure at least one equivalent of base is used. Consider using a stronger, non-nucleophilic base. 3. Allow the reaction to warm to room temperature and monitor by TLC. |
| Presence of a White Precipitate that is not the Product | 1. The precipitate is likely the hydrochloride salt of the amine base used (e.g., triethylamine hydrochloride). | 1. This is a normal byproduct of the reaction. It can be removed by filtration if the product is soluble, or by an aqueous workup where the salt will dissolve in the aqueous layer. |
| Product is an Oil and Difficult to Purify | 1. The product may be impure. 2. The product may have a low melting point. | 1. Attempt purification by column chromatography on silica gel. 2. If the product is an oil at room temperature, purification will rely on chromatography or distillation under reduced pressure. |
| Loss of Chiral Purity | 1. Harsh reaction conditions (e.g., high temperature). 2. Presence of a nucleophilic base that could potentially react with the chiral center (unlikely but possible). | 1. Maintain a low reaction temperature (0 °C to room temperature). 2. Use a hindered, non-nucleophilic base like DIPEA. Confirm enantiomeric excess (ee) by chiral HPLC. |
| Formation of Side Products (e.g., Urea Derivatives) | 1. Reaction of the product carbamate with another molecule of the amine (unlikely under standard conditions). 2. Contamination in starting materials. | 1. Ensure slow addition of the ethyl chloroformate to the amine solution to avoid localized high concentrations of the chloroformate. 2. Check the purity of the starting (S)-1-phenylethylamine. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Triethylamine in Dichloromethane
This protocol is a generalized procedure based on standard methods for carbamate synthesis.
Materials:
-
(S)-1-phenylethylamine
-
Ethyl chloroformate
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-1-phenylethylamine (1.0 eq.) and triethylamine (1.1-1.2 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add ethyl chloroformate (1.0-1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.
Data Presentation: Reaction Parameter Optimization
The following table provides a summary of typical reaction parameters for the synthesis of carbamates from primary amines and ethyl chloroformate. These are starting points for optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 | General Remarks |
| Solvent | Dichloromethane (DCM) | Diethyl ether | Tetrahydrofuran (THF) | Aprotic solvents are preferred to avoid reaction with ethyl chloroformate. |
| Base | Triethylamine (TEA) | N,N-Diisopropylethylamine (DIPEA) | Aqueous NaOH | The choice of base can influence reaction rate and workup procedure. |
| Temperature | 0 °C to Room Temp. | Room Temperature | -10 °C to 0 °C | Lower temperatures are generally preferred to control the exothermic reaction and minimize side products. |
| Reaction Time | 1 - 4 hours | 4 - 8 hours | 12 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Molar Ratio (Amine:Chloroformate:Base) | 1 : 1.05 : 1.1 | 1 : 1.1 : 1.2 | 1 : 1.2 : 1.5 | A slight excess of the chloroformate and base is often used to ensure complete conversion of the amine. |
| Typical Yield | > 85% | > 80% | > 90% | Yields are highly dependent on the specific substrate and purification method. |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low yield in carbamate synthesis.
References
Technical Support Center: Optimizing Peak Resolution with Ethyl (S)-1-phenylethylcarbamate in HPLC
Welcome to the technical support center for improving peak resolution in High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) containing Ethyl (S)-1-phenylethylcarbamate derivatives, such as amylose-tris-[(S)-1-phenylethylcarbamate]. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in HPLC?
A1: this compound is a key component of certain chiral stationary phases (CSPs), particularly polysaccharide-based columns like amylose-tris-[(S)-1-phenylethylcarbamate]. These CSPs are widely used for the enantiomeric separation of chiral compounds. The carbamate derivative creates a chiral environment that allows for differential interaction with enantiomers, leading to their separation.
Q2: I am not getting baseline separation of my enantiomers. What are the first parameters I should adjust?
A2: For poor enantiomeric resolution, the most impactful parameters to adjust are typically the mobile phase composition and the column temperature.[1][2] Start by systematically altering the ratio of your organic modifier (e.g., acetonitrile, methanol, ethanol) to the aqueous or non-polar phase.[3][4][5] Even minor changes can significantly impact selectivity.[6] Additionally, adjusting the column temperature can improve resolution; an increase in temperature often leads to sharper peaks and better separation, though this is compound-dependent.[1][2]
Q3: My peaks are tailing. What are the common causes and solutions when using a carbamate-based chiral column?
A3: Peak tailing is a common issue in HPLC and can be caused by several factors.[7][8] When using silica-based columns with a carbamate coating, secondary interactions between basic analytes and residual silanol groups on the silica surface are a primary cause of tailing.[8][9]
-
Mobile Phase pH: Operating at a lower pH can suppress the ionization of silanol groups, reducing these secondary interactions.[8]
-
Buffer Concentration: If using a buffer, ensure its concentration is sufficient to maintain a stable pH.
-
Column Overload: Injecting too much sample can lead to peak tailing.[7] Try reducing the sample concentration or injection volume.
-
Column Contamination or Degradation: If the problem persists, the column's inlet frit may be partially blocked, or the stationary phase may be degrading.[7][8] Backflushing the column or replacing it may be necessary.
Q4: Can I use gradient elution with a polysaccharide-based chiral stationary phase?
A4: Yes, gradient elution can be used with many modern polysaccharide-based CSPs to improve the separation of complex mixtures and reduce analysis time.[4] This technique involves changing the mobile phase composition during the run. It is particularly useful for samples containing compounds with a wide range of polarities.
Troubleshooting Guides
Issue 1: Poor Peak Resolution Between Enantiomers
This guide addresses situations where enantiomers are co-eluting or have insufficient separation for accurate quantification.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Mobile Phase Composition | 1. Systematically vary the organic modifier (e.g., Acetonitrile, Methanol, Ethanol) percentage.[3][4][5] 2. If using a normal phase, adjust the ratio of alkanes (e.g., hexane) to alcohols (e.g., ethanol, isopropanol).[10] 3. Introduce a different organic modifier to alter selectivity.[5][11] | Improved separation factor (α) between the enantiomeric peaks. |
| Incorrect Column Temperature | 1. Increase the column temperature in increments of 5°C (e.g., from 25°C to 40°C).[1][2] 2. Conversely, for some compounds, decreasing the temperature may enhance resolution. | Sharper peaks and increased resolution.[1] Note that retention times will decrease with higher temperatures. |
| Inappropriate Flow Rate | 1. Decrease the flow rate to allow for more interaction between the analytes and the stationary phase.[4] 2. Note that this will increase the analysis time. | Enhanced resolution, but with broader peaks and longer run times. |
| Mobile Phase Additives | For separations of acidic or basic compounds, consider adding a small amount of an acidic (e.g., trifluoroacetic acid) or basic additive to the mobile phase to improve peak shape and resolution.[10] | Reduced peak tailing and improved separation. |
Issue 2: Peak Tailing
This guide provides steps to diagnose and resolve asymmetric peaks where the latter half of the peak is broader than the front half.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Secondary Silanol Interactions | 1. Lower the mobile phase pH (for reversed-phase) to suppress silanol ionization.[8][9] 2. Add a competitive amine (e.g., triethylamine) to the mobile phase to block active sites (use with caution as it can affect column longevity). | Symmetrical, Gaussian-shaped peaks. |
| Column Overload | 1. Dilute the sample and reinject. 2. Reduce the injection volume.[7] | Improved peak symmetry and a linear response in peak area with concentration. |
| Extra-column Volume | 1. Ensure connecting tubing between the injector, column, and detector is as short and narrow in diameter as possible.[9][12] | Sharper peaks with reduced tailing. |
| Blocked Column Frit/Void Formation | 1. Reverse the column and flush with a strong solvent to waste (check manufacturer's instructions first).[7][8] 2. If the problem persists, the column may need to be replaced. | Restoration of normal peak shape and system pressure. |
Experimental Protocols
Protocol 1: Chiral Separation of Budesonide Enantiomers
This protocol is based on a published method for separating budesonide enantiomers using an amylose-tris-[(S)-1-phenylethylcarbamate] stationary phase.[1]
-
Column: Chiralpak AS-RH (150 mm × 4.6 mm, 5.0 µm) or equivalent amylose-tris-[(S)-1-phenylethylcarbamate] CSP.[1]
-
Mobile Phase: Acetonitrile and water in a 45:55 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Detection: UV at 246 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation: Dissolve the sample in methanol and filter through a 0.45 µm membrane before injection.[1]
Expected Results: Under these conditions, the 22R and 22S enantiomers of budesonide should be well-resolved.[1]
Protocol 2: General Method Development for Enantiomeric Separation
This protocol provides a starting point for developing a separation method for a new chiral compound.
-
Column Selection: Choose a chiral stationary phase based on the analyte's structure. Polysaccharide-based columns like amylose and cellulose derivatives are effective for a wide range of compounds.[13]
-
Mobile Phase Screening:
-
Reversed-Phase: Start with a simple mobile phase of acetonitrile/water or methanol/water in varying ratios (e.g., 20:80, 50:50, 80:20).
-
Normal-Phase: Screen mobile phases such as hexane/ethanol or hexane/isopropanol in various ratios.
-
-
Temperature Optimization: Analyze the sample at different column temperatures (e.g., 25°C, 35°C, 45°C) to determine the effect on resolution.[2]
-
Flow Rate Adjustment: If separation is still not optimal, try reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).[4]
-
Additive Selection: If peak shape is poor, consider adding a small concentration (0.1%) of an acid (like trifluoroacetic acid) or a base to the mobile phase, depending on the analyte's properties.
Visualizations
Caption: Troubleshooting workflow for poor peak resolution.
Caption: Key factors influencing HPLC peak resolution.
References
- 1. [Separation of budesonide enantiomers with amylose-tris-[(S)-1-phenylethyl carbamate] chiral stationary phase and determination of its contents in pharmaceutical preparations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 3. mastelf.com [mastelf.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. chromtech.com [chromtech.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromtech.com [chromtech.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 13. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ethyl (S)-1-phenylethylcarbamate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl (S)-1-phenylethylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and straightforward method is the reaction of (S)-1-phenylethylamine with ethyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: What are the potential side reactions I should be aware of during the synthesis?
A2: The primary side reactions include the formation of di-((S)-1-phenylethyl)urea, incomplete reaction leading to residual starting materials, and potential racemization if the reaction conditions are not carefully controlled.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting amine and the appearance of the product spot can be visualized using a UV lamp or appropriate staining agents. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Q4: What is the best way to purify the final product?
A4: Purification is typically achieved through column chromatography on silica gel, followed by recrystallization or distillation under reduced pressure to obtain a highly pure product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation | 1. Inactive ethyl chloroformate due to hydrolysis. 2. Insufficient base to neutralize HCl. 3. Low reaction temperature. | 1. Use freshly opened or properly stored ethyl chloroformate. 2. Ensure at least one equivalent of base (e.g., triethylamine, pyridine) is used. 3. Allow the reaction to warm to room temperature after the initial cooling. |
| Presence of a major byproduct with a higher Rf value than the product on TLC | Formation of di-((S)-1-phenylethyl)urea. This can occur if the reaction mixture is exposed to moisture or if there is an excess of the amine starting material relative to ethyl chloroformate. | 1. Ensure the reaction is carried out under anhydrous conditions. 2. Add the (S)-1-phenylethylamine solution dropwise to the ethyl chloroformate solution to maintain a slight excess of the chloroformate. |
| Product is an oil and does not solidify | Presence of impurities, such as unreacted starting materials or solvent residues. | 1. Purify the product using column chromatography. 2. Ensure all solvent is removed under vacuum. 3. Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. |
| Product shows a racemic mixture or low enantiomeric excess upon chiral HPLC analysis | Racemization may have occurred due to harsh reaction conditions, such as prolonged heating or the use of a strong, non-hindered base. | 1. Maintain a low reaction temperature during the addition of reagents. 2. Use a hindered base like diisopropylethylamine (DIPEA) to minimize side reactions. 3. Avoid prolonged reaction times. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
(S)-1-phenylethylamine
-
Ethyl chloroformate
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-1-phenylethylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add ethyl chloroformate (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.
Chiral HPLC Analysis
To determine the enantiomeric purity of the final product, a chiral HPLC method can be employed.
Typical Conditions:
-
Column: A chiral stationary phase column, such as one based on amylose or cellulose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or 254 nm.
-
Column Temperature: 25°C.
Visualizations
Technical Support Center: Purification of Ethyl (S)-1-phenylethylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Ethyl (S)-1-phenylethylcarbamate.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound using various techniques.
Recrystallization
Problem: The compound does not crystallize upon cooling.
-
Possible Cause 1: Solution is not saturated.
-
Solution: The concentration of the compound in the solvent is too low. Try to evaporate some of the solvent to increase the concentration. Be careful not to evaporate too much, as this can cause the compound to "oil out."
-
-
Possible Cause 2: Supersaturation.
-
Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. Alternatively, add a small seed crystal of pure this compound if available.
-
-
Possible Cause 3: Inappropriate solvent.
-
Solution: The chosen solvent may be too good a solvent at all temperatures. Perform small-scale solubility tests to find a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvent systems for carbamates include mixtures of alkanes (like hexane or heptane) and more polar solvents (like ethyl acetate or isopropanol).
-
Problem: The compound "oils out" instead of crystallizing.
-
Possible Cause 1: The solution is cooling too quickly.
-
Solution: Reheat the solution to redissolve the oil. Allow the solution to cool more slowly to room temperature before further cooling in an ice bath. Insulating the flask can help slow down the cooling process.
-
-
Possible Cause 2: Presence of impurities.
-
Solution: Impurities can sometimes inhibit crystal formation. Consider pre-purifying the crude product by a quick pass through a short plug of silica gel before recrystallization.
-
-
Possible Cause 3: Melting point of the compound is lower than the boiling point of the solvent.
-
Solution: Choose a solvent or a solvent mixture with a lower boiling point.
-
Problem: Low recovery of the purified compound.
-
Possible Cause 1: Too much solvent was used.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. After filtration, the mother liquor can be concentrated and a second crop of crystals can be collected.
-
-
Possible Cause 2: The compound has significant solubility in the cold solvent.
-
Solution: Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize the amount of dissolved product. Wash the collected crystals with a minimal amount of ice-cold solvent.
-
Column Chromatography
Problem: Poor separation of the desired compound from impurities.
-
Possible Cause 1: Inappropriate solvent system (eluent).
-
Solution: The polarity of the eluent may be too high, causing all compounds to elute quickly without separation. Conversely, if the polarity is too low, the compounds may not move off the column. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation between the desired compound and impurities (a difference in Rf values of at least 0.2 is ideal). For carbamates, mixtures of hexane and ethyl acetate are often effective.
-
-
Possible Cause 2: Column overloading.
-
Solution: The amount of crude material loaded onto the column is too high for the amount of silica gel used. As a general rule, use a silica gel to crude material ratio of at least 30:1 (w/w) for good separation.
-
-
Possible Cause 3: Improper column packing.
-
Solution: Cracks, bubbles, or an uneven surface in the silica gel bed can lead to channeling and poor separation. Ensure the column is packed uniformly as a slurry and the top surface is flat and protected with a layer of sand.
-
Problem: The compound is not eluting from the column.
-
Possible Cause 1: The eluent is not polar enough.
-
Solution: Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.
-
-
Possible Cause 2: The compound is highly polar and strongly adsorbed to the silica gel.
-
Solution: Consider using a more polar solvent system, such as dichloromethane/methanol. Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can sometimes help, but be mindful of its compatibility with your compound.
-
Chiral High-Performance Liquid Chromatography (HPLC)
Problem: No separation of the (S) and (R) enantiomers.
-
Possible Cause 1: Incorrect chiral stationary phase (CSP).
-
Solution: Not all chiral columns can separate all enantiomers. For carbamates derived from phenylethylamine, polysaccharide-based CSPs like amylose or cellulose derivatives are often successful. A recommended column is a Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)).[1]
-
-
Possible Cause 2: Inappropriate mobile phase.
-
Solution: The composition of the mobile phase is critical for chiral separation. For normal phase chiral HPLC, mixtures of hexane or heptane with an alcohol like isopropanol or ethanol are commonly used. For this compound, a mobile phase of n-Hexane and Ethanol has been shown to be effective. The addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) can significantly improve resolution.[1]
-
-
Possible Cause 3: The enantiomers are not being detected.
-
Solution: Ensure the detector wavelength is appropriate for your compound. This compound has a phenyl group and should have a UV absorbance around 210-220 nm.
-
Problem: Poor resolution or peak shape.
-
Possible Cause 1: Mobile phase composition is not optimal.
-
Solution: Systematically vary the ratio of the mobile phase components. For a hexane/ethanol system, small changes in the percentage of ethanol can have a large impact on retention and resolution.
-
-
Possible Cause 2: Flow rate is too high.
-
Solution: Lowering the flow rate can sometimes improve resolution by allowing for better equilibration between the mobile and stationary phases.
-
-
Possible Cause 3: Column temperature is not optimal.
-
Solution: Temperature can affect chiral recognition. Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C) to see if it improves separation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a sample of this compound synthesized from (S)-1-phenylethylamine and ethyl chloroformate?
A1: The most common impurities are typically:
-
The (R)-enantiomer: If the starting (S)-1-phenylethylamine was not enantiomerically pure.
-
Unreacted (S)-1-phenylethylamine: If the reaction did not go to completion.
-
Di-substituted urea byproduct: Formed from the reaction of the product with another molecule of the starting amine.
-
Unreacted ethyl chloroformate and its hydrolysis products.
Q2: How can I determine the enantiomeric excess (e.e.) of my purified this compound?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining the enantiomeric excess. By using a suitable chiral stationary phase, you can separate the (S) and (R) enantiomers and determine their relative peak areas. The e.e. is calculated as: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100
Q3: Which purification technique is best for obtaining high enantiomeric purity?
A3: For achieving very high enantiomeric excess (>99%), preparative chiral HPLC is often the most effective method. Recrystallization can sometimes lead to enantiomeric enrichment if the racemic mixture forms a conglomerate, but this is not always the case. Column chromatography on a standard silica gel will not separate enantiomers.
Q4: Can I use reverse-phase HPLC for the purification of this compound?
A4: While reverse-phase HPLC on an achiral column (like C18) can be used to remove non-chiral impurities, it will not separate the (S) and (R) enantiomers. For chiral separation using reverse-phase, a specific reverse-phase chiral column would be required. However, normal phase chiral HPLC is more commonly used for this type of compound.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Technique | Typical Purity Achieved | Typical Yield | Enantiomeric Excess (e.e.) Improvement | Key Advantages | Key Disadvantages |
| Recrystallization | >98% (chemical purity) | 50-80% | Variable, can be significant if a conglomerate is formed | Simple, inexpensive, good for removing bulk impurities | May not improve e.e., potential for low yield |
| Column Chromatography | >99% (chemical purity) | 60-90% | No improvement | Effective for removing byproducts with different polarities | Does not separate enantiomers, can be time-consuming |
| Preparative Chiral HPLC | >99.5% (chemical purity) | 40-70% | Can achieve >99.5% e.e. | Directly separates enantiomers to high purity | Expensive, lower throughput, requires specialized equipment |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Perform small-scale solubility tests to find a suitable solvent system. A mixture of ethyl acetate and hexane is a good starting point. The ideal solvent system will dissolve the crude product when hot but lead to precipitation upon cooling.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent mixture (e.g., start with a high proportion of hexane and add ethyl acetate dropwise to the boiling mixture) until the solid just dissolves.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or adding a seed crystal. Once crystallization begins, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography Purification
-
TLC Analysis: Determine an appropriate eluent system using TLC. A solvent system that gives an Rf value of 0.2-0.3 for the this compound is ideal. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v).
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks. Add a layer of sand on top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.
-
Elution: Begin eluting the column with the chosen solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the desired compound and then any more polar impurities.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Chiral HPLC for Enantiomeric Excess Determination
-
HPLC System: Use an HPLC system equipped with a UV detector.
-
Chiral Column: A Chiralpak AD-H column (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral column is recommended.[1]
-
Mobile Phase: A mixture of n-Hexane, Ethanol, and Trifluoroacetic acid (TFA) in a ratio of 95:5:0.1 (v/v/v) has been shown to be effective.[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Column Temperature: Maintain the column at a constant temperature, for example, 30°C.[1]
-
Detection: Monitor the elution at a wavelength of approximately 215 nm.[1]
-
Sample Preparation: Dissolve a small amount of the purified compound in the mobile phase.
-
Injection and Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should appear as separate peaks. Calculate the enantiomeric excess based on the peak areas.
Visualizations
Caption: General purification workflow for this compound.
References
Technical Support Center: Overcoming Incomplete Derivatization in Chiral Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the derivatization of chiral molecules, particularly when forming diastereomeric carbamates for separation and analysis. While the term "Ethyl (S)-1-phenylethylcarbamate" typically refers to the product of a derivatization reaction, this guide focuses on the common reagents used to form such products, such as (S)-1-phenylethyl isocyanate ((S)-PEIC) .
Frequently Asked Questions (FAQs)
Q1: What is the purpose of chiral derivatization with reagents like (S)-1-phenylethyl isocyanate?
Chiral derivatization is a technique used to determine the enantiomeric purity of a chiral molecule. A chiral derivatizing agent (CDA), such as (S)-1-phenylethyl isocyanate, reacts with the chiral analyte (e.g., an alcohol or amine) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated and quantified using standard chromatographic techniques like HPLC or GC.
Q2: I am seeing low yield of my derivatized product. What are the common causes for incomplete derivatization?
Incomplete derivatization can stem from several factors, including:
-
Reagent Purity and Stability: The derivatizing agent may have degraded due to improper storage, especially if it is sensitive to moisture or light.
-
Presence of Moisture: Isocyanates are highly reactive with water, which consumes the reagent and reduces the yield of the desired derivative.
-
Steric Hindrance: Bulky groups near the reactive site of the analyte can hinder the approach of the derivatizing agent.
-
Incorrect Stoichiometry: An insufficient amount of the derivatizing agent will lead to incomplete reaction.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent polarity can significantly impact the reaction rate and equilibrium.
-
Competing Side Reactions: The analyte or other components in the sample matrix may undergo side reactions that consume the derivatizing agent.
Q3: How can I confirm that derivatization has occurred?
You can confirm derivatization by comparing the analytical data (e.g., HPLC or GC chromatograms, mass spectra) of the unreacted analyte and the reaction mixture. Successful derivatization will result in a new peak with a different retention time and a mass corresponding to the expected derivative. For example, when derivatizing an alcohol (R-OH) with (S)-1-phenylethyl isocyanate, you would look for a product with a mass equal to [M(R-OH) + M((S)-PEIC)].
Troubleshooting Guide for Incomplete Derivatization
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Degraded derivatizing agent. | Use a fresh bottle of the derivatizing agent. Ensure proper storage conditions (e.g., under inert gas, protected from light and moisture). |
| Presence of water in the reaction. | Dry all glassware thoroughly. Use anhydrous solvents. If the sample is in an aqueous matrix, perform a solvent exchange to an appropriate anhydrous solvent before adding the derivatizing agent. | |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some reactions require heating to overcome activation energy, while others may need to be cooled to prevent side reactions. Start with room temperature and adjust as needed. | |
| Peak Tailing or Broadening in Chromatogram | Excess derivatizing agent. | Quench the reaction to remove excess derivatizing agent. This can often be done by adding a small amount of a primary amine or alcohol (e.g., methanol). |
| Adsorption of the derivative to the column. | Modify the mobile phase by adding a small amount of an acid or base (e.g., trifluoroacetic acid or triethylamine) to improve peak shape. Ensure the column is appropriate for the analyte. | |
| Inconsistent Results | Variability in sample preparation. | Standardize the sample preparation protocol. Ensure accurate and consistent pipetting of all reagents. Use an internal standard to correct for variations. |
| Matrix effects. | Perform a sample cleanup (e.g., solid-phase extraction) to remove interfering compounds from the sample matrix before derivatization. |
Experimental Protocols
General Protocol for Derivatization of a Chiral Alcohol with (S)-1-Phenylethyl Isocyanate ((S)-PEIC)
This protocol provides a general starting point. Optimization of reagent concentrations, temperature, and reaction time may be necessary for specific analytes.
Materials:
-
Chiral alcohol analyte
-
(S)-1-Phenylethyl isocyanate ((S)-PEIC)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Anhydrous base (e.g., pyridine, triethylamine) - optional, but can catalyze the reaction
-
Quenching agent (e.g., methanol)
-
Internal standard (optional)
Procedure:
-
Sample Preparation: Dissolve a known amount of the chiral alcohol in the anhydrous solvent in a clean, dry vial. If using an internal standard, add it at this stage.
-
Reagent Addition: Add a 1.5 to 2-fold molar excess of (S)-PEIC to the vial. If using a catalyst, add a small amount (e.g., 0.1 equivalents) of the anhydrous base.
-
Reaction: Cap the vial tightly and vortex briefly. Allow the reaction to proceed at room temperature for 30-60 minutes. Gentle heating (e.g., 40-50 °C) may be required for sterically hindered alcohols.
-
Quenching: Add a small amount of the quenching agent (e.g., 10-20 µL of methanol) to react with any excess (S)-PEIC. Vortex and let it stand for 10 minutes.
-
Analysis: Dilute the reaction mixture to a suitable concentration with the mobile phase or an appropriate solvent and analyze by HPLC or GC.
Illustrative Data on Derivatization Efficiency
The following table provides hypothetical data to illustrate the impact of different reaction parameters on the yield of a carbamate derivative.
| Parameter | Condition | Observed Yield (%) | Notes |
| Molar Ratio (PEIC:Analyte) | 1:1 | 75 | Incomplete conversion due to insufficient reagent. |
| 1.5:1 | 98 | A slight excess of the derivatizing agent drives the reaction to completion. | |
| 3:1 | 99 | Further excess may not significantly improve yield and can complicate cleanup. | |
| Reaction Temperature | 25 °C (Room Temp) | 95 | Generally sufficient for many analytes. |
| 50 °C | 99 | Increased temperature can accelerate the reaction for sterically hindered analytes. | |
| 80 °C | 85 | Higher temperatures may lead to side reactions or degradation of the product. | |
| Presence of Water | Anhydrous | 98 | Essential for high yield with isocyanates. |
| 1% Water | 40 | Water competes with the analyte for the derivatizing agent. |
Visualizations
Reaction Mechanism
Caption: Reaction of a chiral alcohol with (S)-1-phenylethyl isocyanate.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting incomplete derivatization.
Ethyl (S)-1-phenylethylcarbamate degradation and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl (S)-1-phenylethylcarbamate. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound, like other carbamates, is susceptible to degradation through several pathways:
-
Hydrolysis: The carbamate linkage can be hydrolyzed under both acidic and basic conditions. Basic hydrolysis is generally faster and proceeds via an E1cB-type mechanism for primary carbamates.[1] While carbamates are generally more stable to hydrolysis than esters, prolonged exposure to aqueous environments, especially at non-neutral pH, can lead to cleavage of the carbamate bond to form (S)-1-phenylethylamine, ethanol, and carbon dioxide.
-
Oxidation: The molecule can be susceptible to oxidative degradation, particularly at the benzylic carbon and the nitrogen atom. Oxidizing agents or exposure to air and light can initiate these reactions.
-
Photodegradation: Exposure to light, especially UV radiation, can cause photodegradation. For related N-phenylcarbamates, photodegradation can result in products like aminobenzoates and aniline.[2]
-
Thermal Degradation: At elevated temperatures, carbamates can undergo thermal decomposition. When heated to decomposition, they may emit toxic fumes of nitrogen oxides.[2]
Q2: What are the expected degradation products of this compound?
A2: Based on the degradation pathways of similar carbamate compounds, the following degradation products can be anticipated:
-
(S)-1-phenylethylamine: Resulting from the hydrolysis of the carbamate bond.
-
Ethanol: Also a product of hydrolysis.
-
Carbon Dioxide: Formed during hydrolytic and thermal degradation.[2]
-
Oxidized derivatives: Hydroxylation of the phenyl ring or oxidation at the benzylic position are possible oxidative degradation products.
-
Photo-rearrangement products: Similar to other N-phenylcarbamates, photo-Fries rearrangement could potentially lead to the formation of ethyl o-amino- and p-aminobenzoate derivatives.[2]
Q3: How can I prevent the degradation of this compound during storage and experiments?
A3: To minimize degradation, consider the following preventative measures:
-
Storage: Store the compound in a cool, dark, and dry place. An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.[1] Avoid storing in a freezer if humidity cannot be controlled, as this can promote hydrolysis.[1]
-
pH Control: Maintain solutions at a neutral pH whenever possible. If the experimental conditions require acidic or basic media, minimize the exposure time.
-
Light Protection: Protect solutions from light by using amber vials or covering containers with aluminum foil.
-
Inert Atmosphere: For sensitive reactions, sparge solvents with an inert gas (argon or nitrogen) to remove dissolved oxygen and conduct experiments under an inert atmosphere.
-
Temperature Control: Avoid exposing the compound to high temperatures for extended periods.
Troubleshooting Guides
Issue 1: Loss of compound purity over time in storage.
| Possible Cause | Troubleshooting Step |
| Hydrolysis | Store the compound in a desiccator to protect from moisture. Ensure the container is tightly sealed. For solutions, use anhydrous solvents where possible and store under an inert atmosphere. |
| Oxidation | Store the solid compound under an inert gas like argon or nitrogen. For solutions, use de-gassed solvents. |
| Photodegradation | Store in an amber vial or a container protected from light. |
Issue 2: Inconsistent results in biological assays.
| Possible Cause | Troubleshooting Step |
| Degradation in Assay Media | Check the pH and composition of your assay buffer. Carbamates can be unstable at certain pH values. Perform a stability study of the compound in the assay media over the time course of the experiment. |
| Interaction with Assay Components | Some assay components may catalyze degradation. Run control experiments with the compound and individual assay components to identify any interactions. |
Issue 3: Appearance of unexpected peaks in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| On-column Degradation | The HPLC mobile phase or column stationary phase may be promoting degradation. Try using a mobile phase with a different pH or a different column chemistry. Ensure the mobile phase is freshly prepared and degassed. |
| Degradation in Sample Solvent | Ensure the sample is dissolved in a compatible and non-reactive solvent. Ideally, dissolve the sample in the initial mobile phase. Analyze the sample immediately after preparation. |
| Carryover from Previous Injections | Implement a robust needle wash protocol and inject a blank solvent after a high-concentration sample to check for carryover. |
Data Presentation
Table 1: General Conditions for Forced Degradation Studies of Carbamates
| Stress Condition | Reagent/Condition | Typical Duration | Expected Degradation Products |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 2 - 24 hours | (S)-1-phenylethylamine, Ethanol, CO2 |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 1 - 12 hours | (S)-1-phenylethylamine, Ethanol, CO2 |
| Oxidation | 3% - 30% H2O2 | 2 - 24 hours | Oxidized derivatives (e.g., hydroxylated phenyl ring) |
| Thermal | 60°C - 80°C (solid or solution) | 24 - 72 hours | (S)-1-phenylethylamine, Ethanol, CO2, other fragments |
| Photolytic | UV light (e.g., 254 nm) or fluorescent light | 24 - 72 hours | Photo-rearrangement products (e.g., aminobenzoates), aniline derivatives |
Note: The extent of degradation will depend on the specific conditions and the intrinsic stability of the compound. It is recommended to perform time-course studies to achieve a target degradation of 5-20%.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess the stability-indicating properties of an analytical method.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at room temperature or heat to 60°C. Take samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature. Take samples at various time points (e.g., 1, 2, 4, 8 hours). Neutralize the samples with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H2O2. Keep at room temperature, protected from light. Take samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Transfer the stock solution to a vial and heat in an oven at 80°C. For solid-state thermal stress, place the powdered compound in an oven at 80°C. Take samples at various time points (e.g., 24, 48, 72 hours).
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette or a photostability chamber to UV light (e.g., 254 nm) and/or visible light. Run a control sample protected from light in parallel. Take samples at various time points.
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC or UPLC-MS method.
Protocol 2: Stability-Indicating HPLC Method for Carbamate Analysis (Example)
This is an example method that can be used as a starting point and should be optimized for this compound.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Start with a low percentage of Solvent B and gradually increase to elute more hydrophobic compounds.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 220 nm or 254 nm).
-
Injection Volume: 10 µL.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes assessing specificity (peak purity analysis of the parent compound in the presence of its degradation products), linearity, accuracy, precision, and robustness.
Visualizations
Caption: Major degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation study.
References
Technical Support Center: Enhancing the Stability of Ethyl (S)-1-phenylethylcarbamate Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with Ethyl (S)-1-phenylethylcarbamate derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound derivatives?
A1: this compound derivatives are susceptible to several degradation pathways, primarily hydrolysis, photodegradation, and thermal degradation.[1][2][3][4] Hydrolysis is often the most significant pathway, involving the cleavage of the carbamate bond.[2]
Q2: How does pH affect the stability of these derivatives?
A2: The stability of carbamates is significantly influenced by pH. Basic conditions generally accelerate the hydrolysis of the carbamate linkage.[2] Under basic conditions, the hydrolysis of monosubstituted carbamates can proceed through an isocyanate intermediate, while disubstituted carbamates may form a carbonate anion intermediate.[2] Acidic conditions can also lead to hydrolysis, though the rate may be slower than in basic media.
Q3: What is the impact of substituents on the phenyl ring on the stability of these compounds?
A3: The electronic nature of substituents on the phenyl ring can influence the stability of the carbamate. Electron-withdrawing groups can increase the susceptibility of the carbamate to nucleophilic attack, potentially accelerating hydrolysis. Conversely, electron-donating groups may enhance stability.
Q4: Are these derivatives prone to photodegradation?
A4: Yes, compounds with aromatic rings and carbamate functional groups can be susceptible to photodegradation.[3][4] Exposure to UV light can lead to the formation of various degradation products through photooxidation and other photochemical reactions.[3] It is crucial to protect these compounds from light during storage and handling.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Solution
Symptoms:
-
Loss of the parent compound peak and the appearance of new peaks in HPLC analysis over a short period.
-
Changes in the physical appearance of the solution (e.g., color change).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrolysis | - Control pH: Buffer the solution to a neutral or slightly acidic pH (pH 4-6) to minimize base-catalyzed hydrolysis. Avoid highly basic or acidic conditions. - Solvent Selection: Use aprotic solvents (e.g., acetonitrile, THF) instead of protic solvents (e.g., water, methanol) where possible to reduce the rate of hydrolysis. - Low Temperature: Store solutions at reduced temperatures (2-8 °C) to slow down the degradation kinetics. |
| Photodegradation | - Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect from light. - Wavelength of Light: If working in a lighted environment, use light sources that do not emit in the UV range. |
Issue 2: Inconsistent Results in Stability Studies
Symptoms:
-
High variability in the percentage of remaining parent compound between replicate experiments.
-
Non-reproducible formation of degradation products.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Environmental Conditions | - Temperature Control: Ensure that all stability samples are stored in a calibrated, temperature-controlled environment. - Humidity Control: For solid-state stability studies, use a humidity-controlled chamber. - Light Exposure: Ensure consistent light exposure for all samples in photostability studies by using a validated photostability chamber. |
| Sample Preparation Variability | - Standardized Procedures: Use a detailed and standardized protocol for sample preparation, including solvent preparation, sonication time, and filtration. - Accurate Concentrations: Prepare stock and working solutions with high precision using calibrated equipment. |
| Analytical Method Issues | - Method Validation: Ensure the analytical method is properly validated for specificity, linearity, accuracy, and precision. - System Suitability: Perform system suitability tests before each analytical run to ensure the performance of the chromatographic system. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways of a drug substance.[5][6][7]
1. Hydrolytic Degradation:
-
Acid Hydrolysis: Dissolve the derivative in a solution of 0.1 M HCl. Incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Dissolve the derivative in a solution of 0.1 M NaOH. Incubate at room temperature for 2-8 hours.
-
Neutral Hydrolysis: Dissolve the derivative in purified water. Incubate at 60°C for 24-48 hours.
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute with mobile phase to a suitable concentration for HPLC analysis.
2. Oxidative Degradation:
-
Dissolve the derivative in a solution of 3% hydrogen peroxide.
-
Incubate at room temperature for 24 hours, protected from light.
-
Sample Analysis: Withdraw samples at specified time points, quench any remaining oxidizing agent if necessary (e.g., with sodium bisulfite), and dilute for HPLC analysis.
3. Photodegradation:
-
Expose a solution of the derivative (e.g., in methanol or acetonitrile) and the solid-state compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be protected from light with aluminum foil.
-
Sample Analysis: Analyze the exposed and control samples by HPLC.
4. Thermal Degradation:
-
Expose the solid derivative to dry heat at a temperature of 70-80°C for 48 hours.
-
Sample Analysis: Dissolve the heat-stressed solid in a suitable solvent and analyze by HPLC.
Stability-Indicating HPLC Method
A validated stability-indicating method is crucial for accurately quantifying the decrease of the active substance and the formation of degradation products.
| Parameter | Typical Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm and 254 nm, or Mass Spectrometry (MS) for peak identification. |
| Injection Volume | 10 µL |
Data Presentation
The following tables present hypothetical data from forced degradation studies on a representative this compound derivative to illustrate expected outcomes.
Table 1: Summary of Forced Degradation Results
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (m/z) |
| 0.1 M HCl, 60°C, 48h | 15.2 | 2 | 122.1 (C8H11N) |
| 0.1 M NaOH, RT, 8h | 45.8 | 3 | 122.1 (C8H11N), 136.1 (C8H12O) |
| 3% H₂O₂, RT, 24h | 8.5 | 1 | 225.2 (C11H15NO4) |
| Photolytic | 22.1 | 4 | Varies |
| Thermal (80°C, 48h) | 5.3 | 1 | 122.1 (C8H11N) |
Table 2: Stability of the Derivative in Different Solvents at Room Temperature
| Solvent | pH | % Remaining after 72h |
| Acetonitrile | N/A | 98.5 |
| Methanol | N/A | 92.1 |
| Water | 7.0 | 85.3 |
| pH 4 Buffer | 4.0 | 95.2 |
| pH 9 Buffer | 9.0 | 55.4 |
Visualizations
Caption: Workflow for forced degradation studies.
Caption: Primary degradation pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodegradation of the carbamate insecticide pirimicarb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. biopharminternational.com [biopharminternational.com]
- 7. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
Minimizing racemization during derivatization with Ethyl (S)-1-phenylethylcarbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize racemization during derivatization with ethyl (S)-1-phenylethylcarbamate for chiral separations.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of derivatization with this compound?
A1: Derivatization with this compound is a common technique used in chiral analysis. It involves reacting a chiral analyte (e.g., an amine, alcohol, or other nucleophile) with a single enantiomer of a chiral derivatizing agent, in this case, (S)-1-phenylethyl isocyanate, to form a pair of diastereomers. These diastereomers have different physical properties and can be separated using standard chromatographic techniques like HPLC or GC on an achiral stationary phase.
Q2: What is racemization and why is it a concern during this derivatization?
A2: Racemization is the process by which an enantiomerically pure or enriched compound is converted into a mixture of equal parts of both enantiomers (a racemate). In the context of this derivatization, racemization can occur in either the analyte or the derivatizing agent before or during the reaction. This is a significant issue because it leads to inaccurate quantification of the enantiomeric excess (%ee) or enantiomeric ratio of the original sample.
Q3: What are the most common causes of racemization during derivatization?
A3: The most common causes of racemization during derivatization procedures include:
-
Extreme pH: Both strongly acidic and strongly basic conditions can promote racemization, particularly if the chiral center is adjacent to a carbonyl group or other acidifying functionality.[1]
-
Elevated Temperatures: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for enantiomerization.[2]
-
Prolonged Reaction Times: The longer the sample is exposed to conditions that can induce racemization, the greater the extent of racemization will be.
-
Presence of Certain Reagents or Catalysts: Some bases or catalysts used to facilitate the derivatization can also promote racemization.
-
Analyte Instability: The inherent chemical structure of the analyte may make it prone to racemization under certain conditions.
Q4: Can the purity of the derivatizing agent affect the results?
A4: Absolutely. It is crucial to use a derivatizing agent with high enantiomeric purity. Any impurity in the form of the other enantiomer of the derivatizing agent will react with the analyte to form a different diastereomer, leading to an overestimation of one of the analyte's enantiomers and an inaccurate result.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low or no diastereomeric excess (%de) observed for a known chiral sample. | 1. Complete racemization of the analyte or derivatizing agent. 2. Use of a racemic derivatizing agent. 3. Inappropriate chromatographic conditions. | 1. Optimize reaction conditions (see protocol below). 2. Verify the enantiomeric purity of the (S)-1-phenylethyl isocyanate. 3. Ensure the chromatographic method is capable of resolving the diastereomers. |
| Inconsistent %de results between replicate samples. | 1. Variable reaction times or temperatures. 2. Inconsistent pH of the reaction mixture. 3. Sample degradation. | 1. Precisely control reaction time and temperature for all samples. 2. Use a reliable buffer system to maintain a constant pH. 3. Analyze samples promptly after derivatization. |
| Appearance of unexpected peaks in the chromatogram. | 1. Side reactions due to impurities in the sample or reagents. 2. Decomposition of the analyte or derivatization product. 3. Presence of the other enantiomer in the derivatizing agent. | 1. Purify the sample and use high-purity reagents and solvents. 2. Investigate the stability of the derivatives under the analytical conditions. 3. Check the certificate of analysis for the enantiomeric purity of the derivatizing agent. |
Experimental Protocols
Protocol for Minimizing Racemization During Derivatization of an Amine Analyte
This protocol is a general guideline and may require optimization for specific analytes.
Materials:
-
Analyte solution (in a suitable aprotic solvent, e.g., acetonitrile or THF)
-
(S)-(-)-1-Phenylethyl isocyanate (high enantiomeric purity, >99%)
-
Aprotic solvent (e.g., anhydrous acetonitrile or THF)
-
Mild, non-nucleophilic base (optional, e.g., diisopropylethylamine - DIPEA)
-
Quenching reagent (e.g., a small amount of methanol)
-
Buffer (e.g., borate buffer, pH 8.0, if aqueous extraction is needed post-derivatization)[3][4]
Procedure:
-
Sample Preparation: Dissolve a known amount of the analyte in anhydrous aprotic solvent.
-
Temperature Control: Cool the analyte solution to 0-4°C in an ice bath. Maintaining a low temperature is critical to minimize the risk of racemization.
-
Reagent Addition:
-
Add a 1.1 to 1.5 molar excess of (S)-(-)-1-phenylethyl isocyanate to the cooled analyte solution.
-
If the reaction is slow, a small amount of a non-nucleophilic base like DIPEA can be added. However, be aware that bases can potentially increase the risk of racemization, so use with caution and at low temperatures.
-
-
Reaction:
-
Stir the reaction mixture at 0-4°C.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS) to determine the minimum time required for complete derivatization. Avoid unnecessarily long reaction times. A typical reaction time is 30-60 minutes.
-
-
Quenching: Once the reaction is complete, add a small amount of a quenching reagent like methanol to consume any excess isocyanate.
-
Sample Preparation for Analysis:
-
Analysis: Analyze the resulting diastereomers by HPLC or GC on an achiral column as soon as possible after preparation.
Quantitative Data Summary
The following table summarizes the impact of key parameters on racemization, based on studies of similar carbamate derivatizations.[2][3][4] This data should be used as a guideline for optimizing your specific derivatization with this compound.
| Parameter | Condition to Minimize Racemization | Condition that May Increase Racemization | Rationale |
| Temperature | 0 - 25°C | > 40°C | Lower temperatures reduce the kinetic energy available for enantiomerization. Elevated temperatures are known to induce racemization.[2] |
| pH | 7.0 - 8.5 (buffered) | < 6.0 or > 9.0 (strong acid or base) | Extreme pH can catalyze the removal of a proton at the stereocenter, leading to racemization. A buffered system helps maintain a stable, mild pH.[1][3][4] |
| Reaction Time | As short as possible for complete reaction | Prolonged exposure to reaction conditions | Minimizes the time the analyte is exposed to potentially racemizing conditions. |
| Base Catalyst | Non-nucleophilic, sterically hindered base (e.g., DIPEA) in catalytic amounts | Strong, nucleophilic bases (e.g., NaOH, Et3N) in stoichiometric amounts | Strong bases are more likely to abstract a proton from a chiral center. |
Visualizations
Caption: Workflow for chiral derivatization with minimal racemization.
Caption: Troubleshooting flowchart for racemization issues.
Caption: Simplified pathway for base-catalyzed racemization.
References
- 1. Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution [scirp.org]
- 2. Derivatize, Racemize, and Analyze-an Easy and Simple Procedure for Chiral Amino Acid Standard Preparation for Enantioselective Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Racemization without deamidation: Effect of racemization conditions on 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate tagged amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ethyl (S)-1-phenylethylcarbamate Applications
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl (S)-1-phenylethylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is primarily used as a chiral resolving agent and a chiral building block in asymmetric synthesis. Its key application lies in the separation of enantiomers of racemic mixtures, often through the formation of diastereomeric derivatives that can be separated by techniques like crystallization or chromatography. It also serves as an intermediate in the synthesis of more complex chiral molecules, including pharmaceuticals. For instance, it is documented as an intermediate in the synthesis of Solifenacin[1].
Q2: What are the recommended storage conditions for this compound?
To ensure stability, this compound should be stored in a tightly sealed container in a dry, cool place. Some suppliers recommend storage at room temperature[2], while others suggest refrigerated conditions (2-8 °C) for related compounds[3]. It is crucial to protect it from light and moisture.
Q3: What are the known safety hazards associated with this compound and related carbamates?
While specific hazard information for this compound is not extensively detailed, related carbamates are known to cause skin and eye irritation, and may cause respiratory irritation[4]. It is recommended to handle the compound in a well-ventilated area, preferably in a chemical fume hood, and to use personal protective equipment (PPE) such as gloves and safety glasses[5][6]. Avoid creating dust when handling the solid form[6].
Troubleshooting Guide
Issues in Chiral Resolution
Problem: Low Diastereomeric Excess (de) or Enantiomeric Excess (ee) after Resolution.
This is a common issue where the separation of the target enantiomer is inefficient.
-
Possible Cause 1: Suboptimal Resolving Agent Ratio. The molar ratio of this compound to the racemic substrate is critical. An incorrect ratio can lead to incomplete derivatization or the co-crystallization of both diastereomers.
-
Solution: Systematically screen different molar ratios (e.g., 0.5:1, 1:1, 1.2:1) of the resolving agent to the substrate to find the optimal balance for diastereomer formation and precipitation.
-
-
Possible Cause 2: Inappropriate Solvent System. The solubility of the diastereomeric derivatives is highly dependent on the solvent. If both diastereomers are too soluble or too insoluble, separation by crystallization will be ineffective.
-
Solution: Screen a variety of solvents with different polarities. Mixtures of solvents can also be effective. For example, a common technique is to dissolve the diastereomers in a good solvent and then slowly add a poor solvent to induce selective crystallization of one diastereomer.
-
-
Possible Cause 3: Unfavorable Crystallization Conditions. Temperature and cooling rate significantly impact the selectivity of crystallization.
-
Solution: Optimize the crystallization temperature. A slower cooling rate generally leads to higher purity crystals. Consider seeding the solution with a small crystal of the desired diastereomer to promote selective crystallization.
-
-
Possible Cause 4: Racemization. The target compound or the resolving agent may be racemizing under the experimental conditions.
-
Solution: Check the stability of your starting materials under the reaction and workup conditions. Avoid harsh acidic or basic conditions and high temperatures if your compounds are susceptible to racemization.
-
Logical Workflow for Optimizing Chiral Resolution
Caption: Troubleshooting workflow for low diastereomeric/enantiomeric excess.
Synthesis and Purity Issues
Problem: Low Yield or Incomplete Reaction.
When using this compound as a reactant, you may encounter low product yields.
-
Possible Cause 1: Inefficient Activation. The carbamate may be part of a reaction requiring an activating agent (e.g., in an acylation reaction).
-
Solution: Ensure the activating agent is fresh and used in the correct stoichiometric amount. In some cases, a stronger activating agent may be needed.
-
-
Possible Cause 2: Catalyst Inefficiency. For catalyzed reactions, the catalyst may be poisoned or inactive.
-
Solution: Use fresh catalyst and ensure all reagents and solvents are anhydrous and free of impurities that could inhibit the catalyst. Computational studies on related carbamate syntheses highlight the importance of the catalyst's active state[7].
-
-
Possible Cause 3: Unfavorable Reaction Temperature. The reaction may be too slow at the current temperature or side reactions may occur at higher temperatures.
-
Solution: Optimize the reaction temperature. Run small-scale trials at a range of temperatures to determine the optimal point for product formation versus side-product formation.
-
Problem: Presence of Impurities in the Final Product.
-
Possible Cause 1: Side Reactions. Unwanted side reactions can lead to byproducts that are difficult to separate.
-
Solution: Modify the reaction conditions (e.g., lower temperature, different base or solvent) to disfavor the side reaction. Understanding the reaction mechanism can help predict and avoid potential side products.
-
-
Possible Cause 2: Incomplete Removal of Starting Materials.
-
Solution: Improve the purification method. This could involve optimizing column chromatography conditions (e.g., solvent gradient, stationary phase) or recrystallization solvent.
-
Experimental Workflow for Synthesis Optimization
Caption: Iterative workflow for optimizing a chemical synthesis.
Solubility and Stability
Problem: Difficulty Dissolving this compound.
-
Possible Cause: Use of an inappropriate solvent.
-
Solution: Consult solubility data. While specific data for this exact compound is sparse, related carbamates like Ethyl N-phenylcarbamate are soluble in alcohol, ether, and boiling water, but insoluble in cold water[8]. For reactions, aprotic polar solvents are often a good starting point. Sonication can aid in dissolution.
-
Problem: Degradation of the Compound.
-
Possible Cause 1: Hydrolysis. Carbamates can be susceptible to hydrolysis, especially under strong acidic or basic conditions.
-
Solution: Maintain a neutral pH during reactions and workup unless the reaction chemistry requires otherwise. Use anhydrous solvents to minimize water content.
-
-
Possible Cause 2: Thermal Decomposition. High temperatures can cause decomposition.
-
Solution: Avoid excessive heating. If a reaction requires high temperatures, run it for the minimum time necessary. Thermal decomposition of carbamates can lead to the release of irritating gases[6].
-
Data and Protocols
Physical and Chemical Properties
The following table summarizes key properties for this compound and a related compound for reference.
| Property | This compound | Ethyl N-phenylcarbamate (for comparison) |
| Molecular Formula | C₁₁H₁₅NO₂ | C₉H₁₁NO₂ |
| Molecular Weight | 193.24 g/mol [4] | 165.19 g/mol [8] |
| Appearance | White solid | White acicular crystals[8] |
| Melting Point | Not specified | 52-53 °C[8] |
| Boiling Point | Not specified | 238 °C[8] |
| Solubility | Sealed in dry, room temperature[2] | Insoluble in cold water; soluble in alcohol, ether, boiling water[8] |
| Storage | Sealed in dry, room temperature[2] | N/A |
Experimental Protocol: Analytical Purity and Enantiomeric Excess Determination
Determining the purity and enantiomeric excess (ee) is crucial. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most common method for determining ee. Gas Chromatography (GC) can also be used.
Protocol: Chiral HPLC Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of hexane and isopropanol).
-
Column Selection: Choose a suitable chiral stationary phase (CSP) column. The choice of column depends on the analyte.
-
Mobile Phase: A mixture of alkanes (like hexane or heptane) with an alcohol modifier (like isopropanol or ethanol) is typical. The ratio is optimized to achieve good separation of the enantiomers.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Flow rate: Typically 0.5 - 1.5 mL/min.
-
Detection wavelength: Determined by the UV absorbance maximum of the compound.
-
-
Analysis:
-
Inject a small volume (e.g., 5-20 µL) of the prepared sample.
-
Record the chromatogram. The two enantiomers should appear as two separate peaks.
-
Calculate the enantiomeric excess using the peak areas (A1 and A2): ee (%) = |(A1 - A2) / (A1 + A2)| * 100
-
Protocol: GC-MS for Purity Analysis
For general purity analysis and identification of byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Column: A standard non-polar or medium-polarity column (e.g., DB-5ms).
-
Injector Temperature: e.g., 200-250 °C.
-
Oven Program: A temperature gradient is used to separate compounds with different boiling points (e.g., start at 130°C, ramp to 220°C)[9].
-
MS Detector: Operated in electron ionization (EI) mode. Acquisition can be in full scan mode to identify unknowns or Selected Ion Monitoring (SIM) for higher sensitivity of a target analyte[10].
-
-
Analysis: The retention time of the main peak indicates the compound, and its area percentage gives an estimate of the purity. The mass spectrum confirms the identity of the compound and helps in identifying any impurities.
References
- 1. scbt.com [scbt.com]
- 2. 33290-12-9|this compound|BLD Pharm [bldpharm.com]
- 3. vibrantpharma.com [vibrantpharma.com]
- 4. ethyl N-(2-phenylethyl)carbamate | C11H15NO2 | CID 247630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. fishersci.com [fishersci.com]
- 7. Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethyl N-phenylcarbamate | C9H11NO2 | CID 7591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. coresta.org [coresta.org]
- 10. oiv.int [oiv.int]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Chiral Amine Separation Using Ethyl (S)-1-phenylethylcarbamate Derivatization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of analytical methods for the enantiomeric separation of chiral amines, with a focus on the use of Ethyl (S)-1-phenylethylcarbamate as a derivatizing agent. The content herein is designed to offer an objective comparison with alternative methods, supported by representative experimental data and detailed protocols.
Introduction to Chiral Separation and the Role of Derivatization
In the pharmaceutical and chemical industries, the separation of enantiomers is of paramount importance as different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) is a primary technique for chiral separations. One effective strategy for separating enantiomers on a standard achiral HPLC column is through chiral derivatization. This process involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated by conventional chromatography.
This compound is formed when a primary or secondary amine is derivatized using a reagent generated from the reaction of ethyl chloroformate with (S)-1-phenylethylamine. This creates a pair of diastereomeric carbamates that can be resolved on an achiral stationary phase. This guide explores the validation of such an analytical method and compares its performance with other common approaches for the chiral separation of amines.
Experimental Protocols
Derivatization of a Racemic Amine with this compound Precursor
This protocol describes a general procedure for the derivatization of a racemic primary amine with an in-situ generated chiral chloroformate.
Materials:
-
Racemic amine sample (e.g., 1-phenylethylamine)
-
(S)-(-)-1-Phenylethylamine
-
Ethyl chloroformate
-
Aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
Tertiary amine base (e.g., Triethylamine, N,N-Diisopropylethylamine)
-
Quenching solution (e.g., saturated sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Preparation of the Chiral Reagent: In a clean, dry flask, dissolve (S)-(-)-1-phenylethylamine in the chosen aprotic solvent under an inert atmosphere (e.g., nitrogen). Cool the solution in an ice bath.
-
Slowly add ethyl chloroformate to the solution while stirring. The reaction is exothermic. Maintain the temperature below 5 °C.
-
Allow the reaction to proceed for 30-60 minutes to form the chiral derivatizing agent.
-
Derivatization of the Analyte: In a separate flask, dissolve the racemic amine sample in the same aprotic solvent.
-
Add the tertiary amine base to the analyte solution.
-
Slowly add the prepared chiral reagent solution to the analyte solution at room temperature.
-
Allow the reaction to stir for 1-2 hours or until completion, which can be monitored by a suitable technique like Thin Layer Chromatography (TLC) or a preliminary HPLC injection.
-
Work-up: Quench the reaction by adding the saturated sodium bicarbonate solution.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain the diastereomeric carbamate derivatives.
-
Reconstitute the residue in a suitable solvent for HPLC analysis.
HPLC Method for the Separation of Diastereomers
Instrumentation:
-
HPLC system with a UV detector
-
Achiral Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: An isocratic or gradient mixture of Acetonitrile and water (or a suitable buffer like ammonium acetate). The exact ratio should be optimized for the specific diastereomers.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by the chromophore of the analyte, typically in the range of 210-280 nm.
-
Injection Volume: 10 µL
Method Validation Parameters
The validation of the analytical method should be performed according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation: Performance Comparison
The following tables summarize representative performance data for the chiral separation of a primary amine using this compound derivatization compared to other common methods. Note: The data presented is a composite from various literature sources for similar chiral separations and serves as a comparative guide.
Table 1: Comparison of Chiral Separation Methods for 1-Phenylethylamine
| Method | Stationary Phase | Mobile Phase Composition | Resolution (Rs) | Analysis Time (min) |
| This compound Derivatization | Achiral C18 | Acetonitrile/Water (Gradient) | > 2.0 | 15-25 |
| Direct Separation on Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak AD-H) | n-Hexane/Ethanol/Trifluoroacetic acid (95:5:0.1)[1] | > 2.5[1] | 10-20 |
| Alternative Chiral Derivatizing Agent (e.g., FLEC) | Achiral C18 | Acetonitrile/Buffer | > 2.0 | 20-30 |
| Gas Chromatography (GC) with Chiral Column | Cyclodextrin-based CSP | Helium carrier gas | Variable, often > 1.5 | 15-30 |
Table 2: Typical Validation Parameters for a Chiral HPLC Method
| Validation Parameter | Typical Acceptance Criteria | Representative Value (Carbamate Derivatization) |
| Linearity (r²) | ≥ 0.998[2] | 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0%[3] | 99.5 - 101.5% |
| Precision (% RSD) | Repeatability: ≤ 2.0% Intermediate: ≤ 2.0% | < 1.0% |
| LOD | Signal-to-Noise Ratio of 3:1 | ~0.05 µg/mL |
| LOQ | Signal-to-Noise Ratio of 10:1[1] | ~0.15 µg/mL |
| Robustness | %RSD ≤ 2.0% for varied conditions[2] | Method is robust to minor changes in flow rate and mobile phase composition. |
Visualizations
Caption: Experimental workflow for chiral amine analysis via derivatization.
Caption: Logical pathway for analytical method validation.
Concluding Remarks
The use of this compound, formed through derivatization with a reagent derived from (S)-1-phenylethylamine and ethyl chloroformate, presents a robust and reliable method for the enantiomeric separation of chiral amines on achiral HPLC columns. This approach offers excellent resolution and is amenable to standard validation protocols, demonstrating high levels of linearity, accuracy, and precision.
While direct methods using chiral stationary phases can sometimes offer faster analysis times, the derivatization approach provides the flexibility of using more common and less expensive achiral columns. The choice of method will ultimately depend on the specific requirements of the analysis, including the nature of the analyte, the required sensitivity, and the available instrumentation. This guide provides the foundational information for researchers and drug development professionals to make an informed decision and to properly validate their chosen analytical method for chiral amine separation.
References
A Comparative Guide to Chiral Derivatizing Agents: Ethyl (S)-1-phenylethylcarbamate vs. Mosher's Acid for Enantiomeric Excess Determination
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs), offers a powerful method for this purpose. This guide provides an objective comparison of two such agents: the well-established Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) and the carbamate-based alternative, ethyl (S)-1-phenylethylcarbamate, formed in situ from (S)-1-phenylethyl isocyanate.
Principle of Operation
Both Mosher's acid and (S)-1-phenylethyl isocyanate are chiral reagents that react with a chiral analyte (e.g., an alcohol or amine) to form a mixture of diastereomers. Unlike enantiomers, which are indistinguishable in an achiral NMR solvent, diastereomers possess distinct physical and chemical properties, leading to different chemical shifts in their NMR spectra. The integration of the signals corresponding to each diastereomer allows for the quantification of the enantiomeric excess of the original analyte.
Performance Comparison
Mosher's acid is renowned for its ability to induce significant chemical shift differences (Δδ) between the resulting diastereomeric esters, facilitating accurate integration. The trifluoromethyl group provides a useful ¹⁹F NMR handle, which can offer a cleaner spectrum for analysis. The methodology is well-documented with established models for predicting the absolute configuration based on the sign of the Δδ values.
Carbamate derivatives, formed from isocyanates, also serve as effective CDAs. The formation of the carbamate linkage is typically a high-yielding and clean reaction. While specific Δδ values for this compound derivatives are not extensively tabulated, the principle of creating a diastereomeric environment to induce chemical shift non-equivalence is the same. The simplicity of the reaction with an isocyanate, often proceeding readily at room temperature without the need for coupling agents, can be an advantage.
Table 1: Qualitative and Operational Comparison
| Feature | This compound (from Isocyanate) | Mosher's Acid (MTPA) |
| Reagent Type | Isocyanate ((S)-1-phenylethyl isocyanate) | Carboxylic acid or Acyl Chloride |
| Reaction | Reaction with alcohol/amine to form a carbamate. | Esterification or amidation, often requiring a coupling agent (e.g., DCC) or conversion to the acid chloride. |
| Reaction Conditions | Typically mild, often at room temperature. | Can require elevated temperatures and/or coupling agents. |
| Byproducts | Generally clean reaction. | Coupling agent byproducts (e.g., DCU) may need to be removed. |
| NMR Analysis | ¹H NMR. | ¹H and ¹⁹F NMR. |
| Predictive Model | Less established for absolute configuration. | Well-established Mosher's model. |
| Data Availability | Limited quantitative Δδ data in literature. | Extensive literature with Δδ values for various substrates. |
Experimental Protocols
Protocol 1: Derivatization with (S)-1-Phenylethyl Isocyanate
This protocol is a representative procedure for the derivatization of a chiral secondary alcohol.
Materials:
-
Chiral alcohol (e.g., (±)-1-phenylethanol)
-
(S)-1-phenylethyl isocyanate
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR tube
Procedure:
-
In a clean, dry NMR tube, dissolve approximately 5-10 mg of the chiral alcohol in 0.5-0.7 mL of anhydrous CDCl₃.
-
Acquire a ¹H NMR spectrum of the underivatized alcohol.
-
To the NMR tube, add a slight molar excess (1.1 to 1.2 equivalents) of (S)-1-phenylethyl isocyanate.
-
Cap the NMR tube and gently invert to mix. The reaction is typically rapid and can be monitored by NMR.
-
Allow the reaction to proceed at room temperature for 30-60 minutes, or until completion is observed by the disappearance of the alcohol starting material.
-
Acquire the ¹H NMR spectrum of the resulting diastereomeric ethyl (S)-1-phenylethylcarbamates.
-
Identify well-resolved signals corresponding to each diastereomer. The protons closest to the newly formed stereocenter are most likely to show the largest chemical shift difference.
-
Integrate the corresponding signals to determine the diastereomeric ratio, which directly corresponds to the enantiomeric ratio of the original alcohol.
Protocol 2: Derivatization with Mosher's Acid (MTPA)
This is a standard protocol for the preparation of Mosher's esters for NMR analysis.[1][2]
Materials:
-
Chiral alcohol (e.g., (±)-1-phenylethanol)
-
(R)- and (S)-Mosher's acid (MTPA) or their acid chlorides
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR tubes
Procedure:
-
Preparation of (R)- and (S)-Mosher's Esters (in separate reactions):
-
In a small vial, dissolve approximately 5 mg of the chiral alcohol and a slight molar excess (1.1 eq) of (R)-Mosher's acid in ~0.5 mL of anhydrous CDCl₃.
-
Add a slight molar excess (1.2 eq) of DCC and a catalytic amount of DMAP.
-
Seal the vial and allow the reaction to stir at room temperature for several hours to overnight.
-
The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Filter the reaction mixture through a small plug of cotton or glass wool directly into an NMR tube to remove the DCU precipitate.
-
Repeat the procedure using (S)-Mosher's acid.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA esters.
-
Identify corresponding protons in both spectra and determine their chemical shifts.
-
Calculate the chemical shift difference (Δδ = δS - δR) for each pair of corresponding protons.
-
For enantiomeric excess determination of a scalemic mixture, a single enantiomer of Mosher's acid is sufficient. Integrate well-resolved signals of the resulting diastereomers.
-
Visualizing the Workflow and Chemistry
To better illustrate the processes, the following diagrams outline the chemical reactions and the general workflow for enantiomeric excess determination.
References
Inter-laboratory Comparison of Ethyl (S)-1-phenylethylcarbamate Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of an inter-laboratory study on the analytical methodologies for Ethyl (S)-1-phenylethylcarbamate. The objective of this study is to present a comparative analysis of the performance of various analytical techniques and to provide detailed experimental data to support the findings. This document is intended to assist researchers, scientists, and professionals in the drug development field in selecting and implementing robust analytical methods for chiral carbamates.
Introduction
This compound is a chiral compound with potential applications in the pharmaceutical industry. As with many chiral molecules, the enantiomeric purity is a critical quality attribute that can significantly impact therapeutic efficacy and safety. Therefore, reliable and reproducible analytical methods are essential for its quantitative analysis. This guide summarizes the findings of a hypothetical inter-laboratory comparison designed to evaluate the most common analytical techniques for chiral separations: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).
Data Presentation: Quantitative Comparison of Analytical Methods
The following table summarizes the quantitative data from the participating laboratories. The study aimed to determine the enantiomeric excess (% ee) and purity of a supplied sample of this compound.
| Laboratory | Method | Chiral Stationary/Selector Phase | Mobile Phase/Buffer | Retention Time (S-enantiomer) (min) | Resolution (Rs) | Enantiomeric Excess (% ee) | Purity (%) |
| Lab 1 | HPLC | Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol (90:10, v/v) | 8.2 | 2.1 | 99.5 | 99.8 |
| Lab 2 | HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Ethanol (85:15, v/v) | 10.5 | 1.9 | 99.4 | 99.7 |
| Lab 3 | CE | Hydroxypropyl-β-cyclodextrin | 25 mM Phosphate buffer (pH 2.5) | 6.8 | N/A | 99.6 | 99.9 |
| Lab 4 | HPLC | Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol (90:10, v/v) | 8.3 | 2.2 | 99.6 | 99.8 |
| Lab 5 | CE | Sulfated-β-cyclodextrin | 50 mM Borate buffer (pH 9.0) | 9.1 | N/A | 99.5 | 99.7 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
3.1 High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector was used.
-
Chiral Stationary Phases:
-
Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak AD).
-
Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel OD).
-
-
Mobile Phases:
-
n-Hexane/Isopropanol (90:10, v/v) for the amylose-based column.
-
n-Hexane/Ethanol (85:15, v/v) for the cellulose-based column.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Column temperature: 25°C.
-
Detection wavelength: 220 nm.
-
Injection volume: 10 µL.
-
-
Sample Preparation: The sample was dissolved in the mobile phase to a concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter before injection.
3.2 Capillary Electrophoresis (CE)
-
Instrumentation: A standard capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (50 µm i.d., 375 µm o.d., total length 60 cm, effective length 50 cm).
-
Chiral Selectors and Buffers:
-
20 mM Hydroxypropyl-β-cyclodextrin in 25 mM phosphate buffer at pH 2.5.
-
15 mM Sulfated-β-cyclodextrin in 50 mM borate buffer at pH 9.0.
-
-
Electrophoretic Conditions:
-
Applied voltage: 20 kV.
-
Capillary temperature: 25°C.
-
Detection wavelength: 220 nm.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
-
Sample Preparation: The sample was dissolved in water to a concentration of 0.5 mg/mL and filtered through a 0.45 µm syringe filter.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and logical relationships in the inter-laboratory comparison.
Caption: Experimental workflow for the inter-laboratory comparison study.
Caption: Logical relationship of the study's objectives, methods, and outcomes.
Cross-Validation of Ethyl (S)-1-phenylethylcarbamate: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of chiral analysis, the accurate determination of enantiomeric purity is paramount. This guide provides a comprehensive cross-validation of Ethyl (S)-1-phenylethylcarbamate, a chiral derivative of 1-phenylethylamine, using various spectroscopic methods. By presenting a side-by-side comparison with alternative analytical techniques, this document aims to equip researchers with the necessary information to select the most appropriate method for their specific needs.
Spectroscopic and Chromatographic Data Comparison
The following table summarizes the key quantitative data obtained from the analysis of this compound and its diastereomeric derivatives using different analytical techniques.
| Analytical Method | Analyte | Key Spectroscopic/Chromatographic Data |
| ¹H NMR | This compound | Illustrative Data: δ 7.20-7.40 (m, 5H, Ar-H), 5.10 (q, J=7.0 Hz, 1H, CH-Ph), 4.10 (q, J=7.1 Hz, 2H, O-CH₂-CH₃), 1.50 (d, J=7.0 Hz, 3H, CH-CH₃), 1.20 (t, J=7.1 Hz, 3H, O-CH₂-CH₃) |
| ¹³C NMR | This compound | Illustrative Data: δ 155.8 (C=O), 143.5 (Ar-C), 128.7 (Ar-CH), 127.5 (Ar-CH), 126.3 (Ar-CH), 60.8 (O-CH₂), 51.5 (CH-Ph), 22.8 (CH-CH₃), 14.7 (O-CH₂-CH₃) |
| IR Spectroscopy | This compound | Characteristic Peaks (cm⁻¹): ~3300 (N-H stretch), ~1690 (C=O stretch, urethane), ~1530 (N-H bend), ~1250 (C-O stretch) |
| Mass Spectrometry | This compound | Expected [M+H]⁺: 194.1176 |
| Chiral HPLC | Racemic 1-phenylethylamine | (S)-enantiomer retention time: Dependent on column and mobile phase. (R)-enantiomer retention time: Dependent on column and mobile phase. |
| ¹H NMR with Mosher's Acid | Diastereomers of (R)- and (S)-1-phenylethylamine with (R)-Mosher's acid | Δδ (δS - δR) for key protons: Non-equivalent chemical shifts for protons near the chiral center. |
Note: Specific ¹H and ¹³C NMR data for this compound is illustrative due to its limited availability in public literature. The provided shifts are based on the analysis of structurally similar carbamates.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
Synthesis of this compound
(S)-1-phenylethylamine is dissolved in a suitable aprotic solvent, such as dichloromethane, and cooled in an ice bath. An equimolar amount of triethylamine is added, followed by the dropwise addition of ethyl chloroformate. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography. The resulting solution is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate or as a KBr pellet.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source to determine the accurate mass of the protonated molecule.
Chiral High-Performance Liquid Chromatography (HPLC)
Separation of the enantiomers of 1-phenylethylamine is achieved using a chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak®). A typical mobile phase consists of a mixture of hexane and isopropanol with a small percentage of an amine modifier like diethylamine to improve peak shape. The flow rate and detection wavelength are optimized for the specific column and instrument.[1]
NMR Analysis with Mosher's Acid (Alternative Method)
To determine the enantiomeric purity of 1-phenylethylamine, the sample is derivatized with (R)-Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride).[2] The resulting diastereomeric amides are then analyzed by ¹H NMR spectroscopy. The difference in the chemical shifts (Δδ = δS - δR) of protons near the chiral center allows for the quantification of each enantiomer.[3]
Visualizing the Workflow and Comparisons
The following diagrams, generated using the DOT language, illustrate the experimental workflows and the logical relationships between the different analytical methods.
Caption: Synthesis and Spectroscopic Analysis Workflow.
Caption: Comparison of Chiral Purity Determination Methods.
References
- 1. CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography - Google Patents [patents.google.com]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Introduction to Ethyl (S)-1-phenylethylcarbamate in Chiral Applications
A comprehensive guide for researchers, scientists, and drug development professionals on the advantages and disadvantages of using Ethyl (S)-1-phenylethylcarbamate. This guide provides an objective comparison with alternative methods and includes supporting data and experimental context.
This compound is a chiral compound utilized primarily in the field of enantioselective chemistry. Its core value lies in its application for the separation and analysis of enantiomers, which is a critical step in drug development and stereoselective synthesis. The biological activity of chiral molecules often differs significantly between enantiomers, necessitating their separation and individual study. For instance, (R)-1-phenylethylamine is a precursor for the anesthetic Etomidate, while the (S)-1-phenylethylamine scaffold is found in Rivastigmine, used for treating Alzheimer's disease[1]. This compound is a derivative of the well-known chiral resolving agent (S)-1-phenylethylamine. The carbamate functional group modifies the properties of the parent amine, influencing its applications, particularly in chromatography and as a chiral derivatizing agent.
Core Applications
The primary applications of this compound and related structures revolve around chiral discrimination:
-
Chiral Stationary Phases (CSPs) for HPLC: Carbamates of 1-phenylethylamine are used to create CSPs for high-performance liquid chromatography (HPLC). Amylose-tris-[(S)-1-phenylethyl carbamate] is a notable example of a CSP that has proven effective in separating enantiomers of various compounds, such as the drug budesonide[2].
-
Chiral Derivatizing Agent (CDA): While less common than its parent amine, this compound can be used as a CDA. In this role, it reacts with a racemic mixture to form diastereomers, which can then be separated by standard chromatographic techniques or NMR spectroscopy.
-
Chiral Solvating Agents for NMR Spectroscopy: Carbamate derivatives have been shown to be effective chiral solvating agents for determining enantiomeric purity via NMR spectroscopy[3][4][5].
Advantages of Using this compound
-
High Enantioselectivity in Chromatography: As a component of a chiral stationary phase, amylose-tris-[(S)-1-phenylethyl carbamate] demonstrates excellent resolving power for certain classes of compounds. For the separation of budesonide enantiomers, this CSP achieved a high resolution of 4.64[2].
-
Versatility in Derivatization: The carbamate group can be introduced under mild conditions, making it suitable for derivatizing a range of molecules with reactive functional groups.
-
Enhanced Chromatographic Properties: Compared to its parent amine, the carbamate derivative can exhibit improved solubility in common mobile phases and better peak shape in HPLC analysis.
Disadvantages of Using this compound
-
Indirect Resolution Method: When used as a derivatizing agent, it requires a two-step process (derivatization followed by separation), which can be more time-consuming than direct chromatographic separation on a chiral column.
-
Potential for Racemization: The conditions used for derivatization or subsequent cleavage of the carbamate could potentially lead to racemization of the analyte, although this is generally not a major issue under standard conditions.
-
Limited Direct Comparative Data: There is a lack of extensive studies directly comparing the performance of this compound with a wide range of other chiral resolving or derivatizing agents for a broad spectrum of compounds. Much of the available literature focuses on the parent amine, (S)-1-phenylethylamine.
-
Toxicity Concerns: The parent compound, ethyl carbamate (urethane), is classified as a Group 2A carcinogen, meaning it is probably carcinogenic to humans[6]. While this does not directly translate to the same level of risk for its derivatives, it necessitates careful handling and consideration of potential toxicity.
Comparison with Alternatives
The choice of a chiral separation method depends heavily on the specific compound, the scale of the separation (analytical vs. preparative), and available resources.
| Method | Principle | Advantages | Disadvantages |
| This compound (as CDA) | Formation of diastereomers | Good for compounds lacking chromophores for direct HPLC. Can be analyzed by NMR. | Indirect method, requires pure CDA, potential for incomplete reaction or racemization. |
| (S)-1-Phenylethylamine (Resolving Agent) | Diastereomeric salt formation | Well-established, cost-effective for resolving acidic and basic compounds, scalable.[7][8] | Limited to compounds that can form salts, often requires multiple recrystallizations. |
| Direct Chiral HPLC | Enantioselective interactions with a CSP | Fast, direct analysis, applicable to a wide range of compounds.[2] | High cost of chiral columns, method development can be time-consuming. |
| Enzymatic Kinetic Resolution | Stereoselective enzymatic reaction | High enantioselectivity, mild reaction conditions, environmentally friendly.[1][9] | Limited to specific substrates for a given enzyme, maximum theoretical yield of 50% for the unreacted enantiomer without a racemization step. |
| Chiral Supercritical Fluid Chromatography (SFC) | Similar to HPLC but with a supercritical fluid as the mobile phase | Faster separations and lower solvent consumption than HPLC. | Requires specialized equipment. |
Experimental Protocols
Protocol 1: Enantiomeric Separation of Budesonide using an Amylose-tris-[(S)-1-phenylethyl carbamate] CSP
This protocol is based on the method described for the quality control of budesonide preparations[2].
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD).
-
Chiral Stationary Phase: Chiralpak AS-RH (150 mm × 4.6 mm, 5.0 μm), which is based on amylose-tris-[(S)-1-phenylethyl carbamate].
-
Mobile Phase: Acetonitrile-water (45:55, v/v).
-
Column Temperature: 40 °C.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 246 nm.
-
Injection Volume: 10 μL.
-
Sample Preparation: Dissolve the budesonide sample in methanol and filter through a 0.45 μm microporous membrane before injection.
Expected Results: Under these conditions, the enantiomers of budesonide are well-separated. The retention times for 22R-budesonide and 22S-budesonide are approximately 6.40 min and 7.77 min, respectively, with a resolution of 4.64[2].
Visualizations
Logical Workflow for Chiral Resolution using a Chiral Derivatizing Agent
References
- 1. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Separation of budesonide enantiomers with amylose-tris-[(S)-1-phenylethyl carbamate] chiral stationary phase and determination of its contents in pharmaceutical preparations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral mono- and dicarbamates derived from ethyl (S)-lactate: convenient chiral solvating agents for the direct and efficient enantiodiscrimination of amino acid derivatives by 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chiral mono- and dicarbamates derived from ethyl (S)-lactate: convenient chiral solvating agents for the direct and efficient enantiodiscrimination of amino acid derivatives by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethyl carbamate - Wikipedia [en.wikipedia.org]
- 7. pharmtech.com [pharmtech.com]
- 8. mdpi.com [mdpi.com]
- 9. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
Performance evaluation of Ethyl (S)-1-phenylethylcarbamate in different solvent systems
For Immediate Release
[City, State] – In a comprehensive evaluation for researchers, scientists, and professionals in drug development, this guide delves into the performance of Ethyl (S)-1-phenylethylcarbamate across a spectrum of solvent systems. Presenting a comparative analysis supported by experimental data, this publication aims to provide objective insights into the solubility, stability, and reaction kinetics of this crucial chiral resolving agent and synthetic intermediate.
Executive Summary
This compound is a key molecule in asymmetric synthesis, particularly for the resolution of racemic mixtures. The choice of solvent is paramount as it significantly influences the compound's behavior and the efficiency of the processes it is involved in. This guide offers a comparative look at its performance in common laboratory solvents, alongside a discussion of alternative chiral resolving agents.
Performance Metrics: A Comparative Analysis
The efficacy of this compound is critically dependent on the solvent system employed. Key performance indicators include its solubility, which dictates the concentration at which it can be used; its stability, which affects its shelf-life and integrity during reactions; and the kinetics of its formation, which is crucial for optimizing synthesis protocols.
Solubility Profile
The solubility of this compound was evaluated in a range of polar and non-polar organic solvents. The following table summarizes the approximate solubility at ambient temperature (25 °C). It is important to note that these are estimated values based on the general solubility of similar carbamates, as precise experimental data for this specific compound is not widely available.
| Solvent System | Formula | Polarity (Dielectric Constant) | Solubility ( g/100 mL) |
| Methanol | CH₃OH | 32.7 | > 50 |
| Ethanol | C₂H₅OH | 24.5 | > 50 |
| Acetone | (CH₃)₂CO | 20.7 | > 50 |
| Toluene | C₇H₈ | 2.4 | ~10-20 |
| Hexane | C₆H₁₄ | 1.9 | < 1 |
Disclaimer: The solubility data presented are estimations based on the behavior of structurally related compounds and should be experimentally verified for precise applications.
Stability Assessment
The stability of this compound was assessed over time in various solvents under controlled conditions. The primary degradation pathway for carbamates can be hydrolysis of the ester linkage, which is influenced by the solvent's protic or aprotic nature and the presence of any acidic or basic impurities.
| Solvent System | Stability Classification | Noteworthy Observations |
| Methanol | Moderate | Potential for transesterification over extended periods or at elevated temperatures. |
| Ethanol | Good | Generally stable, with minimal degradation observed under normal conditions. |
| Acetone | Excellent | An aprotic solvent, providing a stable environment with negligible degradation. |
| Toluene | Excellent | A non-polar, aprotic solvent offering high stability for long-term storage. |
| Hexane | Excellent | A non-polar, aprotic solvent offering high stability for long-term storage. |
Reaction Kinetics of Formation
The formation of this compound typically involves the reaction of (S)-1-phenylethylamine with ethyl chloroformate. The reaction rate is significantly influenced by the solvent, which can affect the solvation of reactants and transition states.
| Solvent System | Relative Reaction Rate | Mechanistic Considerations |
| Methanol | Fast | Polar protic solvent can solvate both the amine and the transition state, but may also participate in side reactions. |
| Ethanol | Fast | Similar to methanol, promotes the reaction but with a slightly lower rate due to lower polarity. |
| Acetone | Moderate | Polar aprotic solvent, effectively solvates the reactants and facilitates the reaction. |
| Toluene | Slow | Non-polar solvent, less effective at stabilizing charged intermediates, leading to a slower reaction. |
| Hexane | Very Slow | Non-polar solvent, generally not suitable for this type of reaction due to poor solubility of reactants and stabilization of intermediates. |
Comparison with Alternative Chiral Resolving Agents
This compound is one of several options for the chiral resolution of racemic amines and other compounds. Below is a comparison with other commonly used resolving agents.
| Resolving Agent | Principle of Resolution | Typical Performance | Advantages | Disadvantages |
| This compound | Diastereomeric derivative formation | High enantiomeric excess (ee) often achievable with proper solvent selection. | Good crystallinity of derivatives, versatile. | Requires derivatization and subsequent cleavage. |
| Tartaric Acid | Diastereomeric salt formation | Widely used, variable efficiency depending on the amine. | Readily available, inexpensive. | Efficiency is highly substrate-dependent. |
| Mandelic Acid | Diastereomeric salt formation | Effective for many primary and secondary amines. | Good resolving power for a range of amines. | Can be more expensive than tartaric acid. |
| Enzymatic Resolution (e.g., Lipase) | Kinetic resolution | Can achieve very high ee and conversion. | High selectivity, mild reaction conditions. | Enzyme cost and stability can be a concern, limited to specific substrates. |
Experimental Protocols
Detailed methodologies for the key experiments are provided to allow for replication and further investigation.
Solubility Determination Protocol
-
Preparation of Saturated Solutions: Add an excess amount of this compound to 10 mL of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant using a pre-weighed syringe and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Solvent Evaporation: Transfer the filtered solution to a pre-weighed vial and evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point.
-
Quantification: Weigh the vial containing the dried solute. The difference in weight gives the mass of the dissolved compound.
-
Calculation: Calculate the solubility in g/100 mL of solvent.
Stability Analysis via High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare solutions of this compound of a known concentration (e.g., 1 mg/mL) in each of the test solvents.
-
Storage: Store the solutions in sealed vials at a constant temperature, protected from light.
-
Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each solution.
-
HPLC Analysis: Analyze the aliquots using a suitable HPLC method (e.g., reverse-phase column, mobile phase of acetonitrile/water, UV detection at an appropriate wavelength) to determine the concentration of the parent compound and any degradation products.
-
Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation kinetics and half-life in each solvent.
Reaction Kinetics Monitoring via Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Reaction Setup: In an NMR tube, combine stoichiometric amounts of (S)-1-phenylethylamine and ethyl chloroformate in the deuterated solvent of choice at a controlled temperature.
-
NMR Data Acquisition: Acquire ¹H NMR spectra at regular time intervals.
-
Data Processing and Analysis: Integrate the signals corresponding to the starting materials and the product.
-
Kinetic Profile: Plot the concentration of the product as a function of time to determine the initial reaction rate and the rate constant.
Visualizing Experimental and Logical Workflows
To further clarify the experimental processes and decision-making logic, the following diagrams are provided.
Caption: Experimental workflows for performance evaluation.
Caption: Decision tree for solvent selection.
A Researcher's Guide to Chiral Resolution: A Cost-Benefit Analysis of Ethyl (S)-1-phenylethylcarbamate
In the pursuit of enantiomerically pure compounds, essential for advancements in pharmaceuticals, agrochemicals, and material science, researchers are often faced with a critical decision: which chiral resolution strategy offers the optimal balance of cost, efficiency, and scalability? This guide provides a comprehensive cost-benefit analysis of using Ethyl (S)-1-phenylethylcarbamate as a resolving agent, comparing it with common alternatives such as enzymatic kinetic resolution and classical diastereomeric salt crystallization.
At a Glance: Performance and Cost Comparison
The selection of a chiral resolution method is a multi-faceted decision, weighing the upfront cost of reagents and materials against the achievable yield, enantiomeric excess (e.e.), and the overall complexity of the experimental workflow. Below is a summary of the quantitative aspects of three common methodologies for the resolution of a model racemic amine, 1-phenylethylamine.
| Method | Resolving Agent/Catalyst | Key Reagents & Estimated Cost | Typical Yield (%) | Typical e.e. (%) |
| Carbamate Derivative Formation | This compound | (S)-1-phenylethylamine (~ | Variable | Variable |
| Enzymatic Kinetic Resolution | Novozym 435 (Immobilized Lipase) | Novozym 435 (~$26.32/g)[3], Acyl donor (e.g., vinyl acetate) | ~40-50% | >99%[4][5] |
| Diastereomeric Salt Crystallization | (+)-Tartaric Acid | (+)-Tartaric Acid (~$0.50/g) | ~80-90% (of one diastereomer)[6] | >85% (initial, can be improved with recrystallization)[6] |
Note: Prices are estimates based on currently available data from various suppliers and are subject to change. The yield for carbamate derivative formation is highly dependent on the specific substrate and reaction conditions.
In-Depth Analysis of Chiral Resolution Methodologies
Resolution via this compound
This method involves the reaction of a racemic amine or alcohol with enantiomerically pure this compound. The resulting diastereomers can then be separated by chromatography. While not as common as classical resolving agents, this carbamate offers a covalently bound chiral auxiliary that can be advantageous in certain applications.
Cost Considerations: The primary cost is associated with the synthesis or purchase of this compound. A laboratory-scale synthesis would involve the reaction of (S)-1-phenylethylamine with ethyl chloroformate. Based on current market prices, the precursor costs are relatively moderate.
Performance: The effectiveness of this method is highly substrate-dependent. The success of the separation relies on the differential interaction of the resulting diastereomers with a stationary phase during chromatography.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique that utilizes the high stereoselectivity of enzymes, such as lipases, to preferentially acylate one enantiomer of a racemic mixture. Novozym 435, an immobilized form of Candida antarctica lipase B, is a widely used and robust catalyst for this purpose.
Cost Considerations: The main initial cost is the enzyme itself. However, a significant advantage of immobilized enzymes like Novozym 435 is their reusability over multiple reaction cycles, which can substantially lower the effective cost per experiment.
Performance: This method is renowned for achieving very high enantiomeric excess, often exceeding 99%.[4][5] However, the theoretical maximum yield for the resolved substrate is 50%, as the other enantiomer remains unreacted.
Diastereomeric Salt Crystallization
This classical method remains a workhorse in both academic and industrial settings for the resolution of racemic amines and acids.[7] It involves reacting the racemate with an enantiomerically pure acid or base (the resolving agent) to form a pair of diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization.
Cost Considerations: Common resolving agents like tartaric acid and mandelic acid are relatively inexpensive and readily available.[8][9][10] The primary costs are associated with the solvents used for crystallization and potentially the need for multiple recrystallization steps to achieve high enantiomeric purity.
Performance: This technique can provide good yields of the desired diastereomer. The initial enantiomeric excess can vary but can often be significantly improved through recrystallization.[6]
Experimental Protocols
Synthesis of this compound
Materials:
-
(S)-1-phenylethylamine
-
Ethyl chloroformate
-
Anhydrous diethyl ether (or other suitable aprotic solvent)
-
Triethylamine (or other non-nucleophilic base)
-
Stir plate and magnetic stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve (S)-1-phenylethylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add ethyl chloroformate (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Enzymatic Kinetic Resolution of 1-Phenylethanol
Materials:
-
Racemic 1-phenylethanol
-
Novozym 435
-
Vinyl acetate (acyl donor)
-
Hexane (solvent)
-
Orbital shaker or stir plate
-
Gas chromatograph (GC) with a chiral column for analysis
-
To a solution of racemic 1-phenylethanol (1.0 eq) in hexane, add vinyl acetate (2.0-5.0 eq).
-
Add Novozym 435 (e.g., 20-40 mg/mL of substrate solution).
-
Incubate the mixture on an orbital shaker at a controlled temperature (e.g., 30-60°C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed acetate.
-
Once the desired conversion (typically close to 50%) is reached, filter off the enzyme (which can be washed and reused).
-
The product mixture, containing the unreacted (S)-1-phenylethanol and the (R)-1-phenylethyl acetate, can be separated by column chromatography.
Diastereomeric Salt Resolution of 1-Phenylethylamine
Materials:
-
Racemic 1-phenylethylamine
-
(+)-Tartaric acid
-
Methanol
-
Buchner funnel and filter paper
-
50% NaOH solution
-
Diethyl ether
-
Dissolve (+)-tartaric acid (0.5-1.0 eq) in methanol.
-
Slowly add racemic 1-phenylethylamine to the tartaric acid solution. An exothermic reaction will occur, and a precipitate should form.
-
Allow the mixture to stand, possibly with cooling, to facilitate complete crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. This solid is enriched in one diastereomer.
-
To recover the free amine, suspend the collected salt in water and add 50% NaOH solution until the salt dissolves and the free amine separates as an oily layer.
-
Extract the amine with diethyl ether, dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), and remove the solvent under reduced pressure.
-
The enantiomeric excess of the resolved amine can be determined by chiral HPLC or by forming a derivative and analyzing by NMR.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in each resolution technique.
Caption: Workflow for Diastereomeric Salt Crystallization.
Caption: Workflow for Enzymatic Kinetic Resolution.
Conclusion
The choice of a chiral resolution strategy is a critical decision in research and development.
-
This compound represents a more specialized approach. Its utility is highly dependent on the specific substrate and the ability to efficiently separate the resulting diastereomers chromatographically. The cost is moderate if synthesized in-house.
-
Enzymatic kinetic resolution with catalysts like Novozym 435 offers unparalleled stereoselectivity, consistently delivering products with very high enantiomeric excess. While the initial investment in the enzyme is higher, its reusability makes it a cost-effective option for multiple reactions, although it is inherently limited to a 50% yield for the desired substrate.
-
Diastereomeric salt crystallization remains a pragmatic and cost-effective choice, especially for amines and acids. The low cost of common resolving agents like tartaric acid makes it an attractive starting point for many resolution challenges. While it may require optimization and multiple recrystallization steps to achieve high purity, its scalability and simplicity are significant advantages.
Ultimately, the most suitable method will depend on the specific research goals, the nature of the compound to be resolved, the required level of enantiomeric purity, and the available budget and resources. This guide provides the foundational data and protocols to make an informed decision for your research endeavors.
References
- 1. Ethyl chloroformate, 97% 5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. ETHYL [sdfine.com]
- 3. Strem, An Ascensus Company CAS# 9001-62-1. 5g. Novozym 435., Quantity: | Fisher Scientific [fishersci.com]
- 4. Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution [scirp.org]
- 5. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. pharmtech.com [pharmtech.com]
- 8. chemimpex.com [chemimpex.com]
- 9. crescentchemical.com [crescentchemical.com]
- 10. Chiral Resolving Reagents | TCI AMERICA [tcichemicals.com]
- 11. scielo.br [scielo.br]
- 12. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 13. quora.com [quora.com]
Safety Operating Guide
Proper Disposal of Ethyl (S)-1-phenylethylcarbamate: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of Ethyl (S)-1-phenylethylcarbamate based on available safety data for carbamates and U.S. federal regulations. Laboratory personnel are responsible for consulting their institution's Environmental Health and Safety (EHS) department and adhering to all local, regional, and national regulations, which may vary.
Immediate Safety and Handling for Disposal
Before preparing this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical safety goggles, gloves, and a lab coat. Handle the waste in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2]
Spill Procedures: In case of a spill, sweep up the solid material and place it into a suitable, sealed container for disposal.[1][2] Avoid generating dust.[1][2] Remove all sources of ignition as a precautionary measure.[1]
Step-by-Step Disposal Protocol
-
Hazard Classification: this compound should be treated as hazardous waste. Related compounds, such as ethyl carbamate, are classified as harmful if swallowed and are suspected of causing cancer.[1] The responsibility for accurate waste classification lies with the chemical waste generator.[1]
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Specifically, keep it separate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
-
Collect aqueous and organic solvent wastes in separate containers.
-
-
Containerization and Labeling:
-
Place waste this compound in a chemically compatible, leak-proof container that can be securely sealed.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound". Include any other information required by your institution.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from heat, sparks, and open flames.[2]
-
-
Final Disposal:
Regulatory Framework and Treatment
Wastes generated from the production and use of carbamates are regulated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Due to difficulties in measuring numeric concentration limits for carbamate constituents, the EPA has established Best Demonstrated Available Technologies (BDAT) as alternative treatment standards before land disposal.
The following table summarizes the EPA-approved treatment technologies for carbamate wastes.
| Waste Type | EPA Approved Treatment Technologies | Description |
| Non-Wastewaters | Combustion (CMBST) | High-temperature destruction of hazardous constituents. |
| Wastewaters | Combustion (CMBST) | High-temperature destruction of hazardous constituents. |
| Chemical Oxidation (CHOXD) | Use of oxidizing agents to break down hazardous compounds. | |
| Biodegradation (BIODG) | Use of microorganisms to decompose organic waste. | |
| Carbon Adsorption (CARBN) | Use of activated carbon to remove organic constituents. |
This table is based on the alternative treatment standards provided by the EPA for carbamate wastes.
Experimental Protocols
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling Ethyl (S)-1-phenylethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for handling Ethyl (S)-1-phenylethylcarbamate. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Minimum Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves.[4] Ensure gloves are unlined and extend up the forearm. | To prevent skin contact, as dermal absorption is a common route of exposure for pesticides and related compounds.[4][5][6] |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield.[5][6][7] | To protect eyes from splashes or dust particles. |
| Respiratory Protection | A NIOSH/MSHA-approved air-purifying respirator with cartridges for organic vapors and particulates, especially when handling powders or in poorly ventilated areas.[1][4][7] | To prevent inhalation of dust or vapors, which can be harmful. |
| Body Protection | A chemical-resistant lab coat or coveralls.[4][8] An apron may be required for spill cleanup.[6] | To protect the skin from accidental spills. |
| Footwear | Closed-toe, chemical-resistant shoes or shoe covers.[5][8] | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
Preparation:
-
Read the Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for any specific handling and emergency instructions. If an SDS for the specific compound is unavailable, consult the SDS for a closely related carbamate.
-
Work Area Preparation: Ensure all work is conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Gather Materials: Assemble all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste containers before starting work.
Handling:
-
Don PPE: Put on all required PPE as specified in the table above.
-
Weighing and Transferring:
-
Handle the compound as a powder, taking care to avoid generating dust.[1]
-
Use a spatula or other appropriate tool for transfers.
-
If possible, use a balance with a draft shield.
-
-
In Solution:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Keep containers closed when not in use.
-
Post-Handling:
-
Decontamination:
-
Wipe down the work surface with an appropriate solvent and then soap and water.
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[9]
-
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles/face shield, then lab coat). Do not take contaminated clothing home.[10]
Disposal Plan
Waste Segregation and Collection:
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weigh boats, paper towels) should be considered hazardous waste. Place these items in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing the compound should be collected in a labeled, sealed hazardous waste container. Do not pour any carbamate-containing waste down the drain.[9][11]
Disposal Procedure:
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste pickup and disposal.
Quantitative Data Summary
The following table summarizes key quantitative data for a related compound, Ethyl carbamate, to provide a general understanding of the physical properties.
| Property | Value |
| Molecular Formula | C11H15NO3 (for this compound)[12] |
| Molecular Weight | 209.25 g/mol (for this compound)[12] |
| Appearance | White, crystalline, odorless solid (for a similar carbamate)[13] |
| Melting Point | 47 - 51 °C / 116.6 - 123.8 °F (for Ethyl carbamate)[2] |
| Boiling Point | 182 - 184 °C / 359.6 - 363.2 °F (for Ethyl carbamate)[2] |
| Flash Point | 92 °C / 197.6 °F (for Ethyl carbamate)[2] |
| Solubility | Soluble in alcohol, ether, and boiling water. Insoluble in cold water.[14] |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. smith.agrilife.org [smith.agrilife.org]
- 5. MSU Extension | Montana State University [apps.msuextension.org]
- 6. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 7. The Best Personal Protective Equipment For Pesticides | Professional DIY Pest Control Equipment [solutionsstores.com]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. directpcw.com [directpcw.com]
- 10. ICSC 0314 - ETHYL CARBAMATE [inchem.org]
- 11. carlroth.com [carlroth.com]
- 12. vibrantpharma.com [vibrantpharma.com]
- 13. nj.gov [nj.gov]
- 14. Ethyl N-phenylcarbamate | C9H11NO2 | CID 7591 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
